molecular formula C8H16N2O B6231802 5-(3-aminopropyl)piperidin-2-one CAS No. 1547007-55-5

5-(3-aminopropyl)piperidin-2-one

カタログ番号: B6231802
CAS番号: 1547007-55-5
分子量: 156.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-Aminopropyl)piperidin-2-one is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It belongs to the class of piperidones, which are recognized as common structural subunits and key building blocks for a wide variety of natural and synthetic compounds . The piperidone ring is a privileged structure in drug discovery, found in numerous pharmaceuticals and alkaloids . Researchers investigate piperidone-based compounds for a range of valuable biological and pharmacological properties . Preclinical research on novel piperidone compounds has indicated potential for anticancer activity, with some derivatives demonstrated to induce apoptosis (programmed cell death) in cancer cell lines . Furthermore, piperidone structures are noted in scientific literature for their presence in compounds with antimicrobial, anti-inflammatory, and other bioactive profiles . The structure of this compound, featuring both a piperidone ring and an aminopropyl side chain, makes it a versatile intermediate or precursor for the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

特性

CAS番号

1547007-55-5

分子式

C8H16N2O

分子量

156.2

純度

95

製品の起源

United States

Foundational & Exploratory

5-(3-aminopropyl)piperidin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(3-aminopropyl)piperidin-2-one: Structure, Properties, and Medicinal Chemistry Significance

Executive Summary

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and clinically successful pharmaceuticals.[1][2][3] Within this class, piperidin-2-one (also known as δ-valerolactam) derivatives provide a conformationally constrained backbone that is synthetically versatile and amenable to functionalization. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: this compound. By incorporating a flexible primary amine side chain, this molecule combines the structural rigidity of the lactam core with a key pharmacophoric element for molecular interactions. This document, intended for researchers, chemists, and drug development professionals, delineates the chemical structure, physicochemical properties, plausible synthetic strategies, and potential applications of this compound, grounding all technical claims in authoritative scientific literature.

Introduction: The Significance of the Piperidin-2-one Scaffold

Six-membered nitrogen-containing heterocycles are among the most important structural motifs in drug discovery.[1] The piperidin-2-one core, in particular, is a substructure in numerous bioactive molecules, serving as a key intermediate in the synthesis of more complex piperidines and medicinally relevant compounds.[4] Its prevalence stems from a combination of favorable properties: the lactam unit offers metabolic stability and defined geometry, while the saturated ring allows for diverse three-dimensional substitution patterns crucial for target-specific interactions.[5]

This compound is a chiral molecule that exemplifies the strategic design of modern chemical building blocks. It features three key components:

  • The Piperidin-2-one Core: A δ-lactam that provides a rigid, polar framework.

  • A Chiral Center at C5: The point of substitution, allowing for stereospecific interactions with biological targets.

  • An Aminopropyl Side Chain: A flexible, basic chain terminating in a primary amine, which is a common hydrogen bond donor and a protonatable group, essential for forming salt bridges and interacting with biological macromolecules.

This guide aims to synthesize the available technical data and contextualize the scientific importance of this molecule as a valuable tool for drug discovery.

Chemical Structure and Identification

The unambiguous identification of a chemical entity is paramount for research and development. The structural features of this compound are well-defined by standard chemical nomenclature and notation systems.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₆N₂O[6]

  • Molecular Weight: 156.23 g/mol

  • CAS Number: While a specific CAS number for the free base is not readily found in public databases, its hydrochloride salt is registered as 83872879 .[6]

  • Canonical SMILES: C1CC(=O)NCC1CCCN[6]

  • InChI Key: FRGKQCIHRCRHAV-UHFFFAOYSA-N[6]

G node_lactam Piperidin-2-one Core (δ-Lactam) node_amine Primary Amine (Pharmacophore) node_chiral Chiral Center (C5) node_linker Flexible Alkyl Linker mol H₂N-CH₂-CH₂-CH₂ | HN-C(=O) /  CH₂  CH-CH₂ / CH₂

Caption: Key structural features of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its application in experimental settings. While comprehensive experimental data for this specific molecule is sparse in the literature, its properties can be reliably predicted using computational models.

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters, which are crucial for predicting the molecule's behavior in biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME).

PropertyPredicted ValueSource
Monoisotopic Mass 156.12627 Da[6]
XLogP3 -0.4[6]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Polar Surface Area 55.1 Ų[8]
Rotatable Bond Count 4[7]

These values suggest the compound is polar (negative XLogP) and should possess good aqueous solubility, a desirable trait for many drug candidates.

Predicted Spectroscopic Profile

While experimental spectra are not available, an analysis of the molecule's functional groups allows for the prediction of its key spectroscopic signatures.

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the chirality and ring structure. Key expected signals include: a broad singlet for the lactam N-H proton, multiplets for the methylene protons on the piperidine ring, distinct multiplets for the three methylene groups of the aminopropyl side chain, and a broad signal for the primary amine (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The spectrum should display eight distinct signals. The most downfield signal would correspond to the lactam carbonyl carbon (C=O) around 170-175 ppm. Carbons adjacent to nitrogen atoms (C2, C6, and the terminal CH₂ of the side chain) would appear in the 40-60 ppm range. The remaining aliphatic carbons would resonate further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands: a strong C=O stretch for the amide (lactam) around 1650 cm⁻¹, N-H stretching vibrations for both the lactam and the primary amine in the 3200-3500 cm⁻¹ region, and C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to readily protonate to form the [M+H]⁺ ion at m/z 157.1336.[6] Common fragmentation pathways would likely involve the cleavage of the aminopropyl side chain, leading to characteristic daughter ions.

Synthesis Strategies

While a specific, dedicated synthesis for this compound is not documented in peer-reviewed literature, a plausible synthetic route can be designed based on established methodologies for constructing substituted piperidin-2-one rings.[9][10] A common and effective strategy involves the reductive amination and subsequent cyclization of a keto-ester or keto-acid precursor.

Proposed Synthetic Workflow

The following workflow outlines a logical, multi-step synthesis starting from commercially available materials. The key steps involve the formation of the carbon skeleton followed by reductive cyclization to form the lactam ring. The use of protecting groups for the amine is critical to prevent side reactions.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Reductive Lactamization (Step 6)

This protocol describes a generalized procedure for the key ring-forming step, adapted from established methods for piperidine synthesis.[11] This step is crucial as it establishes the core heterocyclic structure.

Objective: To convert the δ-amino acid precursor into the corresponding piperidin-2-one via intramolecular cyclization.

Methodology:

  • Reagent Preparation: Dissolve the unprotected δ-amino acid precursor (1.0 eq) in a suitable high-boiling aprotic solvent (e.g., toluene or xylene) to a concentration of approximately 0.1 M.

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the solution from Step 1.

    • Causality Insight: The Dean-Stark trap is essential for removing water, the byproduct of amide bond formation. According to Le Châtelier's principle, removing a product drives the reaction equilibrium towards completion, ensuring a high yield of the lactam.

  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction typically requires 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by column chromatography on silica gel. A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is effective for separating the polar lactam product from non-polar impurities.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product's identity and purity should be rigorously confirmed by NMR spectroscopy and mass spectrometry, which will validate the success of the cyclization.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold and building block for the synthesis of novel therapeutic agents. The piperidine moiety is a key feature in drugs targeting a wide array of diseases.[12][13]

  • Scaffold for CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). Its three-dimensional structure is well-suited for interaction with complex receptor binding pockets. The aminopropyl side chain could be functionalized to target specific GPCRs or ion channels implicated in neurological or psychiatric disorders.[3]

  • Oncology Research: Piperidinone derivatives have been successfully developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[14] The structure of this compound provides a foundation upon which more complex inhibitors could be built, with the primary amine serving as a vector for adding substituents that can occupy additional pockets of the MDM2 protein.

  • Antimicrobial Drug Development: The piperidine nucleus is present in many compounds with antibacterial and antifungal properties.[12] The primary amine on the side chain can be crucial for activity, potentially interacting with the bacterial cell wall or inhibiting essential enzymes.

  • Chemical Building Block: Perhaps its most immediate application is as a versatile chemical intermediate. The primary amine can be readily derivatized via acylation, alkylation, or sulfonylation to rapidly generate a library of diverse compounds. This allows for systematic exploration of the structure-activity relationship (SAR) around the piperidin-2-one core, accelerating the hit-to-lead optimization process in drug discovery.[15]

Conclusion

This compound represents a strategically designed molecule that embodies key principles of modern medicinal chemistry. It combines a conformationally defined and metabolically robust piperidin-2-one core with a versatile and pharmacophorically significant aminopropyl side chain. While detailed experimental characterization is not yet prevalent in public literature, its structure suggests significant potential as a scaffold for developing novel therapeutics, particularly in the areas of oncology and CNS disorders. Future research efforts should focus on developing an efficient and stereoselective synthesis of this compound and its enantiomers, which would unlock its full potential for biological evaluation and its use as a chiral building block in the synthesis of next-generation pharmaceuticals.

References

  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones.
  • PubChem. (n.d.). This compound hydrochloride. PubChem.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (n.d.).
  • DTIC. (n.d.). Piperidine Synthesis. DTIC.
  • SciSpace. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace.
  • ChemicalBook. (n.d.). 1-(3-aminopropyl)piperidin-2-one. ChemicalBook.
  • BLD Pharm. (n.d.). CAS RN 53653-65-9 | 1-(3-Aminopropyl)piperidin-2-one. BLD Pharm.
  • CymitQuimica. (n.d.). CAS 90485-53-3: 5-Amino-1-methylpiperidin-2-one. CymitQuimica.
  • PubChem. (n.d.). 3-Amino-2-piperidone. PubChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal.
  • BLD Pharm. (n.d.). 675-20-7|Piperidin-2-one. BLD Pharm.
  • PMC. (n.d.).
  • Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
  • Labiotech.eu. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Labiotech.eu.
  • Northwestern Medical Journal. (2025).
  • Matrix Fine Chemicals. (n.d.). PIPERIDIN-2-ONE | CAS 675-20-7.
  • King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Research Portal.
  • BLD Pharm. (n.d.). (S)-5-Aminopiperidin-2-one hydrochloride. BLD Pharm.
  • NIST. (n.d.). 2-Piperidinone. NIST WebBook.
  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). FooDB.
  • Sigma-Aldrich. (n.d.). N-(3-Aminopropyl)piperidine. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). N-(3-Aminopropyl)piperidine 95%. Sigma-Aldrich.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ResearchGate. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development.
  • NIST. (n.d.). 2-Piperidinone Mass Spectrum. NIST WebBook.
  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids.
  • NP-MRD. (2009). Showing NP-Card for 2-Piperidinone (NP0000880). NP-MRD.
  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • IJIRT. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT.
  • PMC. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PMC.
  • SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. SciSpace.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminopropyl)piperidin-3-yl methanol. Sigma-Aldrich.
  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • University of California, Santa Cruz. (n.d.). Mass Spectrometry. UCSC Chemistry.

Sources

Technical Guide: Physicochemical Profiling & Handling of 5-(3-aminopropyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of 5-(3-aminopropyl)piperidin-2-one , specifically contrasting its Hydrochloride (HCl) Salt and Free Base forms.

Targeting researchers in medicinal chemistry and drug development, this document moves beyond basic datasheets to explain the why and how of handling this bifunctional building block. The molecule contains two distinct nitrogen centers—a basic primary amine and a non-basic lactam—creating a unique solubility profile that dictates specific extraction and storage protocols.

Part 1: Physicochemical Architecture

To master the solubility of this compound, one must first understand its functional group interplay.[1]

Structural Analysis
  • Core Scaffold: Piperidin-2-one (δ-valerolactam).[2]

  • Substituent: 3-aminopropyl chain at the C5 position.[3]

  • Molecular Formula:

    
     (Free Base).
    
  • Molecular Weight: 156.23 g/mol (Base) / ~192.7 g/mol (HCl Salt).

The Basicity Dichotomy

The critical error in handling this molecule is treating both nitrogens as basic.

  • Primary Amine (

    
    ):  Highly basic (
    
    
    
    ). This is the site of protonation for salt formation.
  • Lactam Nitrogen (

    
    ):  Effectively neutral in aqueous workup (
    
    
    
    ). Resonance delocalization of the nitrogen lone pair into the carbonyl oxygen renders it non-nucleophilic and non-basic under standard conditions.

Implication: In 1N HCl, the molecule exists as a mono-cation . The lactam remains unprotonated.

Part 2: Solubility Matrix (Salt vs. Free Base)

The following data summarizes the solubility behavior based on the polarity difference between the ionic lattice of the salt and the polar-covalent nature of the free base.

Solvent SystemFree Base (Neutral)HCl Salt (Ionic)Technical Insight
Water (pH 7) Moderate to HighVery High (>100 mg/mL)The free base has a polar lactam and amine, making it surprisingly water-soluble, complicating extraction.
0.1N HCl High (Forms Salt)HighIdeal for preparing aqueous stock solutions for biological assays.
Methanol / Ethanol High HighMethanol is the "bridge" solvent; both forms dissolve well here.
Dichloromethane (DCM) High InsolubleCritical: Use DCM to extract the free base from basic aqueous solutions.
Diethyl Ether / Hexane Low / InsolubleInsolubleUse Ether to precipitate the salt from Methanol/DCM mixtures ("crashing out").
DMSO HighHighUniversal solvent for stock preparation, though removing DMSO is difficult.

Part 3: Critical Experimental Protocols

Protocol A: "Free-Basing" (Salt Base)

Objective: Isolate the reactive free amine for acylation or alkylation reactions. Challenge: The free base is polar (due to the lactam) and may not partition efficiently into non-polar solvents like Hexane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the HCl salt in the minimum amount of water (approx. 5–10 mL).

  • pH Adjustment: Cool the solution to 0°C. Slowly add 2M NaOH or Saturated

    
      until pH > 12.
    
    • Note: Carbonate is gentler, but NaOH ensures complete deprotonation of the primary amine.

  • Extraction (The "Salting Out" Trick):

    • The lactam moiety increases water solubility. To force the molecule into the organic phase, saturate the aqueous layer with NaCl (solid) .

    • Extract with DCM (Dichloromethane) or CHCl3:IPA (3:1) .

    • Why IPA? Isopropyl alcohol increases the polarity of the organic phase, helping to pull the polar free base out of the water.

  • Drying: Dry the combined organic layers over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate is acceptable but can sometimes bind polar amines.
    
  • Concentration: Evaporate solvent under reduced pressure. The free base will likely be a viscous oil or low-melting solid.

Protocol B: Salt Formation (Base HCl Salt)

Objective: Convert the oil free base into a stable, crystalline solid for long-term storage.

Step-by-Step Methodology:

  • Solvation: Dissolve the crude free base in a non-protic solvent where the salt is insoluble (e.g., Diethyl Ether or DCM ).

    • If the base is not soluble in Ether: Dissolve it in a minimal amount of MeOH or EtOH first.

  • Acidification:

    • Add 4M HCl in Dioxane or 2M HCl in Ether dropwise with vigorous stirring.

    • Do NOT use aqueous HCl: Water will trap the salt as a syrup/gum rather than a powder.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Isolation: Filter the solid under Nitrogen (to prevent moisture absorption—amine salts are hygroscopic). Wash with cold Ether.

Part 4: Visualization of the pH-Switch Workflow

The following diagram illustrates the "pH Switch" purification strategy, a self-validating system for isolating the compound from impurities.

SolubilityWorkflow cluster_legend Phase State Start Start: Crude Reaction Mixture (Contains this compound) Acidify Step 1: Acidify (pH < 2) Add 1N HCl Start->Acidify Wash Step 2: Organic Wash (Remove non-basic impurities) Acidify->Wash Partition AqueousAcid Aqueous Phase (Acidic) Contains Target as HCl Salt Wash->AqueousAcid DiscardOrg Discard Organic Phase Wash->DiscardOrg Basify Step 3: Basify (pH > 12) Add NaOH + NaCl (Sat.) AqueousAcid->Basify Extract Step 4: Extract with DCM/IPA Basify->Extract FinalOrg Organic Phase Contains Target Free Base Extract->FinalOrg Evap Evaporate & Dry FinalOrg->Evap Product Pure Free Base (Viscous Oil/Solid) Evap->Product

Figure 1: The Acid-Base Extraction Workflow. This logic relies on the primary amine's pKa (~10) to toggle solubility between aqueous and organic phases, purifying the compound from neutral impurities.

Part 5: Application in Drug Development[1][4]

Storage and Stability
  • HCl Salt: Highly stable. Store at room temperature or 4°C. Hygroscopic—keep desiccated.

  • Free Base: Prone to oxidation (amine N-oxide formation) and potential lactam hydrolysis upon prolonged exposure to moisture/heat. Store at -20°C under inert gas (Argon/Nitrogen).

Bioassay Formulation

When using this compound in cellular or enzymatic assays:

  • Preferred Form: Use the HCl salt . It dissolves instantly in water/PBS.

  • pH Correction: If using high concentrations (>1 mM), the HCl salt will acidify the media. Ensure the assay buffer (HEPES/Tris) has sufficient capacity to maintain pH 7.4.

  • DMSO Stock: If the Free Base must be used, prepare a 100 mM stock in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137942431, this compound hydrochloride. Retrieved from [Link]

  • Wermuth, C. G. (2011).The Practice of Medicinal Chemistry. Academic Press. (Authoritative text on salt selection and physicochemical properties of amines/lactams).
  • Perrin, D. D., & Armarego, W. L. F. (1988).Purification of Laboratory Chemicals. Pergamon Press.

Sources

Technical Whitepaper: Structural and Functional Divergence of Aminopropyl-Piperidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between 1-(3-aminopropyl)piperidin-2-one and 5-(3-aminopropyl)piperidin-2-one .

Executive Summary

In medicinal chemistry and rational drug design, the positioning of functional groups on a lactam scaffold dictates not only physicochemical properties but also the vector of interaction with biological targets. This guide analyzes two specific isomers of aminopropyl-piperidin-2-one (valerolactam):

  • 1-(3-aminopropyl)piperidin-2-one (N-substituted): A flexible, achiral linker often used as a solvent or spacer in bivalent ligands (e.g., PROTACs).

  • This compound (C-substituted): A chiral, scaffold-like fragment that preserves the lactam hydrogen bond donor (NH), offering a distinct 3D vector for the amine group.

The distinction is critical: the 1-isomer blocks the amide nitrogen, removing a key hydrogen bond donor, while the 5-isomer retains the amide functionality, allowing it to mimic peptide bonds within a binding pocket.

Structural & Electronic Analysis

The core difference lies in the attachment point of the propyl-amine chain relative to the lactam functionality.

Feature1-(3-aminopropyl)piperidin-2-oneThis compound
Connectivity N-Alkylation: Propyl chain attached to Lactam Nitrogen (N1).C-Alkylation: Propyl chain attached to Gamma Carbon (C5).
CAS Number 53653-65-9 1547007-55-5
Chirality Achiral (Symmetric ring).Chiral (Stereocenter at C5).
H-Bonding Acceptor Only: The ring Nitrogen is tertiary; no H-bond donor.Donor & Acceptor: The ring Nitrogen is secondary (NH); acts as H-bond donor.
Basicity Side chain amine (

). Ring N is non-basic.
Side chain amine (

). Ring N is non-basic.
3D Topology Planar amide; flexible side chain projecting from the ring plane.Chair conformation; side chain adopts equatorial/axial orientation.
Structural Visualization

The following diagram illustrates the connectivity and H-bonding potential differences.

IsomerComparison cluster_0 1-(3-aminopropyl)piperidin-2-one (N-Substituted) cluster_1 This compound (C-Substituted) Struct1 N1-Substitution (Blocks H-Bond Donor) Feat1 Flexible Linker Achiral Struct1->Feat1 App1 Uses: Solvent, PROTAC Linker Feat1->App1 Struct5 C5-Substitution (Retains NH Donor) Feat5 Rigid Scaffold Chiral Center (C5) Struct5->Feat5 App5 Uses: Pharmacophore, Fragment Library Feat5->App5

Caption: Structural divergence highlighting the loss of H-bond donor capability in the 1-isomer versus the retention of the pharmacophoric NH in the 5-isomer.

Synthetic Pathways[1][2][3]

The synthesis of these two isomers requires fundamentally different strategies. The 1-isomer utilizes simple N-alkylation, while the 5-isomer requires construction of the ring or reduction of a substituted pyridine precursor.

Protocol A: Synthesis of 1-(3-aminopropyl)piperidin-2-one

Mechanism: Michael addition of piperidin-2-one to acrylonitrile followed by catalytic hydrogenation.

  • Cyanoethylation:

    • Reagents: Piperidin-2-one (1.0 eq), Acrylonitrile (1.2 eq), Triton B (cat. base).

    • Conditions: Reflux in dioxane or neat at 80°C for 4 hours.

    • Intermediate: 1-(2-cyanoethyl)piperidin-2-one.

  • Hydrogenation:

    • Reagents: Raney Nickel or Pd/C,

      
       (50 psi), 
      
      
      
      (in MeOH).
    • Conditions: Stir at RT for 12 hours. Ammonia is crucial to prevent secondary amine formation (dimerization).

    • Purification: Distillation in vacuo.

Protocol B: Synthesis of this compound

Mechanism: Partial reduction of a 5-substituted 2-hydroxypyridine or cyclization of a substituted amino acid derivative.

  • Precursor Selection: Start with 5-(2-cyanoethyl)-2-hydroxypyridine .

  • Catalytic Hydrogenation (Ring Saturation):

    • Reagents:

      
       or 
      
      
      
      ,
      
      
      (high pressure, >100 psi), Acetic Acid.
    • Rationale: Rhodium is preferred for reducing the pyridine ring to a piperidone without over-reducing the amide carbonyl.

    • Outcome: Formation of the piperidin-2-one core.

  • Nitrile Reduction:

    • Reagents: Raney Nickel,

      
      .
      
    • Step: Converts the cyanoethyl group to the aminopropyl side chain.

    • Note: This yields a racemic mixture at C5.[1] Chiral separation (chiral HPLC) or asymmetric hydrogenation is required for enantiopure material.

SynthesisPathways cluster_A Route A: 1-Isomer (N-Alkylation) cluster_B Route B: 5-Isomer (Ring Reduction) StartA Piperidin-2-one StepA1 Acrylonitrile + Base (Michael Addition) StartA->StepA1 InterA 1-(2-cyanoethyl)piperidin-2-one StepA1->InterA StepA2 H2 / Raney Ni / NH3 (Reduction) InterA->StepA2 EndA 1-(3-aminopropyl)piperidin-2-one StepA2->EndA StartB 5-substituted-2-hydroxypyridine StepB1 H2 / Rhodium Catalyst (Pyridine Saturation) StartB->StepB1 InterB 5-substituted-piperidin-2-one StepB1->InterB StepB2 Side Chain Functionalization (Nitrile Reduction) InterB->StepB2 EndB This compound StepB2->EndB

Caption: Comparative synthetic workflows showing the divergent complexity between N-alkylation (Route A) and ring reduction (Route B).

Functional Applications & Drug Design[4]

1-(3-aminopropyl)piperidin-2-one
  • Role: Linker / Spacer .

  • Application: Used in the synthesis of bivalent molecules where the lactam ring serves as a neutral, polar spacer to improve solubility without interacting strongly with the target protein.

  • Example: Synthesis of GPCR ligands where the piperidinone acts as a surrogate for a peptide turn, but the N-substitution prevents it from acting as a hydrogen bond donor, reducing non-specific binding.

  • Surfactant Chemistry: The long amine chain allows for the creation of cationic surfactants when quaternized.

This compound[5]
  • Role: Scaffold / Pharmacophore .

  • Application: Used in Fragment-Based Drug Discovery (FBDD) . The C5-substitution vector allows the amine to project into a specific sub-pocket (e.g., the S3 or S4 pocket of a protease) while the lactam ring mimics the substrate's backbone, engaging in critical H-bonds via the free NH and Carbonyl oxygen.

  • Stereochemistry: The enantiomers of the 5-isomer often show differential binding affinities. For example, in NMDA receptor modulators, the spatial orientation of the C5-substituent determines efficacy.

Comparative Data Table
Property1-Isomer5-Isomer
LogP (Predicted) ~0.2 (More Hydrophilic)~0.5 (Slightly Lipophilic)
Polar Surface Area (PSA) ~46 Ų~55 Ų (Due to free NH)
Rotatable Bonds 43 (Ring restricts C5 vector)
Primary Use Case Chemical Intermediate, LinkerMedicinal Chemistry Scaffold

References

  • ChemicalBook. (2025). 1-(3-Aminopropyl)piperidine and Derivatives: Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(3-Aminopropyl)piperidine and Piperidinone analogs. Retrieved from

  • BenchChem. (2025).[2][3] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. Retrieved from

  • PubChem. (2025).[4] 3-Amino-2-piperidone (Structural Analog) and Derivatives. Retrieved from

Sources

Aminopropyl-Functionalized Lactams: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopropyl-functionalized lactams represent a versatile class of chemical entities with significant potential across diverse scientific disciplines, most notably in drug discovery and advanced materials science. The incorporation of a flexible aminopropyl side chain onto a rigid lactam scaffold imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities. These modifications can profoundly influence biological activity, leading to novel therapeutic agents, and can also serve as reactive handles for the synthesis of functionalized polymers. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of aminopropyl-functionalized lactams, with a particular focus on their utility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Aminopropyl Functionalization

Lactams, or cyclic amides, are privileged structures in medicinal chemistry and polymer science. The inherent stability of the amide bond within a cyclic framework provides a robust scaffold for further functionalization. The introduction of an aminopropyl group is a strategic decision driven by several key advantages:

  • Modulation of Physicochemical Properties: The primary amine introduces a basic center, significantly impacting the molecule's pKa, solubility, and lipophilicity (LogP). This allows for fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.

  • Enhanced Biological Interactions: The aminopropyl chain can act as a flexible linker, enabling the molecule to adopt optimal conformations for binding to biological targets. The terminal amine can participate in crucial hydrogen bonding, ionic, and van der Waals interactions.

  • Versatile Chemical Handle: The primary amine serves as a nucleophilic center for a wide range of chemical modifications, facilitating the synthesis of diverse derivatives, conjugates, and polymers.

This guide will explore the synthesis of aminopropyl-functionalized lactams of varying ring sizes, from the strained four-membered β-lactams to the more flexible ε-caprolactams, and delve into their burgeoning applications.

Synthetic Strategies for Aminopropyl-Functionalized Lactams

The synthesis of aminopropyl-functionalized lactams can be broadly categorized into two approaches: functionalization of a pre-formed lactam ring or cyclization of an aminopropyl-containing precursor. The choice of strategy is often dictated by the desired substitution pattern, ring size, and the availability of starting materials.

N-Functionalization of Lactams

The most direct route to N-(3-aminopropyl)-lactams involves the alkylation of the lactam nitrogen with a suitable three-carbon electrophile bearing a protected amine.

General Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of lactams.

Detailed Protocol: Synthesis of N-(3-Aminopropyl)-2-pyrrolidone

  • Step 1: Deprotonation. To a solution of 2-pyrrolidone in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Step 2: Alkylation. Add N-(3-bromopropyl)phthalimide (1.0 equivalent) to the solution and heat the reaction mixture to reflux for 12 hours.

  • Step 3: Work-up. After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Deprotection. The crude product is dissolved in ethanol, and hydrazine hydrate (2.0 equivalents) is added. The mixture is refluxed for 4 hours.

  • Step 5: Purification. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is purified by distillation under reduced pressure to afford N-(3-aminopropyl)-2-pyrrolidone.

C-Functionalization of Lactams

Introducing the aminopropyl group at a carbon atom of the lactam ring often requires more complex multi-step syntheses. Key strategies include Michael additions to α,β-unsaturated lactams and reductive amination of lactam precursors.

Michael Addition Approach:

The aza-Michael addition of an amine to an α,β-unsaturated lactam is a powerful method for forming a carbon-nitrogen bond at the β-position.

Caption: Michael addition strategy for C-functionalization.

Reductive Amination Strategy:

This approach involves the reaction of a lactam precursor bearing a carbonyl group with an aminopropyl amine, followed by reduction of the intermediate imine.

Ring-Closing Reactions

Alternatively, an open-chain precursor containing both an amine and an ester or carboxylic acid functionality, separated by the appropriate number of carbon atoms, can be cyclized to form the lactam ring.

Physicochemical Properties

The introduction of the aminopropyl group significantly alters the physicochemical properties of the parent lactam. These properties are crucial for predicting the behavior of these molecules in both biological and material systems.

CompoundRing SizeMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)Water Solubility
N-(3-Aminopropyl)-2-pyrrolidone5 (γ-lactam)142.20[1]9.85 ± 0.10[2]-0.042[3][4]Soluble[3]
3-Amino-2-piperidone6 (δ-lactam)114.15[5]8.44[6]-1.1[6]444 g/L[6]
N-(3-Aminopropyl)-ε-caprolactam7 (ε-lactam)170.25[7]--Soluble in polar solvents[8]

Note: Experimental values can vary depending on the conditions. Predicted values are from computational models.

Applications in Drug Development

The unique structural features of aminopropyl-functionalized lactams make them attractive scaffolds for the development of novel therapeutic agents, particularly for neurological disorders.

Alzheimer's Disease: Targeting Cholinesterases and β-Secretase

A key pathological hallmark of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine (ACh). Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated therapeutic strategy.[9][10] The aminopropyl group can mimic the quaternary ammonium group of acetylcholine, allowing for interaction with the catalytic site of AChE.

Furthermore, the accumulation of amyloid-β (Aβ) peptides, a product of the cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1), is another critical event in Alzheimer's pathology.[11] The development of small molecule BACE1 inhibitors is an area of intense research.[12][13][14][15][16][17] The aminopropyl-lactam scaffold can be elaborated to fit within the active site of BACE1, with the amine functionality potentially forming key interactions with aspartic acid residues.

Hypothetical Binding Mode of an Aminopropyl-Lactam Derivative as a BACE1 Inhibitor:

BACE1_Inhibition cluster_BACE1 BACE1 Active Site cluster_Inhibitor Aminopropyl-Lactam Inhibitor Asp32 Asp32 Asp228 Asp228 Flap Flap Region Amine NH3+ Amine->Asp32 Ionic Interaction Amine->Asp228 Ionic Interaction Lactam Lactam Ring Lactam->Flap H-Bond R_group R Group S3 Pocket S3 Pocket R_group->S3 Pocket Hydrophobic Interaction

Caption: Hypothetical interactions of an aminopropyl-lactam inhibitor within the BACE1 active site.

GABAergic System Modulation

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Lactam-based structures can serve as conformationally restricted analogues of GABA, potentially modulating GABA receptors or transporters. This opens avenues for the development of novel anticonvulsant, anxiolytic, and muscle relaxant drugs.

Other Therapeutic Areas

The versatility of the aminopropyl-lactam scaffold extends to other therapeutic areas. There is emerging evidence for the potential of β-lactams as anticancer agents, acting through mechanisms such as the induction of apoptosis.[18][19][20] Additionally, the inherent antibacterial properties of the β-lactam ring can be modulated and expanded upon with aminopropyl functionalization.[6][21][22][23]

Applications in Materials Science

The presence of a primary amine on the lactam ring provides a reactive site for polymerization, leading to the formation of functional polyamides with tailored properties.

Ring-Opening Polymerization

N-(3-Aminopropyl)-ε-caprolactam can serve as a functional monomer in the ring-opening polymerization to produce nylon-6 copolymers.[24][25][26] The pendant aminopropyl groups along the polymer chain can be used for post-polymerization modifications, such as grafting other molecules or cross-linking the polymer chains. This allows for the creation of "smart" polymers that can respond to environmental stimuli or be used in applications like drug delivery and tissue engineering.

Polymerization and Functionalization Pathway:

Caption: Pathway for creating functional materials from aminopropyl-functionalized lactams.

Conclusion and Future Perspectives

Aminopropyl-functionalized lactams are a promising class of molecules with a broad range of potential applications. Their synthesis, while sometimes challenging, offers a high degree of tunability, allowing for the precise control of their physicochemical and biological properties. In drug discovery, these compounds hold particular promise for the treatment of neurodegenerative disorders, and their potential in oncology and infectious diseases warrants further investigation. In materials science, they offer a route to novel functional polyamides with applications in advanced materials and biomedical devices. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of their structure-activity relationships, and the exploration of their full potential in both medicine and materials science.

References

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC. (URL: [Link])

  • Iminoheterocycle as a druggable motif: BACE1 inhibitors and beyond. PubMed. (URL: [Link])

  • New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. MDPI. (URL: [Link])

  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. (URL: [Link])

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. PMC. (URL: [Link])

  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Request PDF on ResearchGate. (URL: [Link])

  • Targeting the β secretase BACE1 for Alzheimer's disease therapy. PMC. (URL: [Link])

  • BJOC - Automated three-component synthesis of a library of γ-lactams. Beilstein Journals. (URL: [Link])

  • Chemical Properties of 1-(3-Aminopropyl)-2-pyrrolidone (CAS 7663-77-6). Cheméo. (URL: [Link])

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. (URL: [Link])

  • Synthesis of functionalized piperidinones. PubMed. (URL: [Link])

  • Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. Request PDF on ResearchGate. (URL: [Link])

  • New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC - NIH. (URL: [Link])

  • Synthesis and antimicrobial properties of substituted 3-aminoxypropionyl and 3-aminoxy-(E)-2-methoxyiminopropionyl monobactams. PubMed. (URL: [Link])

  • 1-(3-Aminopropyl)-2-pyrrolidone. the NIST WebBook. (URL: [Link])

  • Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. PubMed. (URL: [Link])

  • A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. PubMed. (URL: [Link])

  • Clinical use of the new beta-lactam antimicrobial drugs. Practical considerations for physicians, microbiology laboratories, pharmacists, and formulary committees. PubMed. (URL: [Link])

  • Old and new acetylcholinesterase inhibitors for Alzheimer's disease. PubMed. (URL: [Link])

  • Inhibition of BACE1 and amyloid β aggregation by polyketide from Streptomyces sp. PubMed. (URL: [Link])

  • Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression. PubMed. (URL: [Link])

  • Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf. (URL: [Link])

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. (URL: [Link])

  • Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. MDPI. (URL: [Link])

  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. PubMed. (URL: [Link])

  • Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. National Genomics Data Center (CNCB-NGDC). (URL: [Link])

  • N-(3-AMINOPROPYL)-2-PYRROLIDINONE. Georganics. (URL: [Link])

  • Synthesis and characterization of amino-functionalized silica nanoparticles. ResearchGate. (URL: [Link])

  • Promising Future of Novel Beta-Lactam Antibiotics Against Bacterial Resistance. PubMed. (URL: [Link])

  • BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. MDPI. (URL: [Link])

  • Caprolactam. PubChem - NIH. (URL: [Link])

  • Allosteric modulation of nicotinic acetylcholine receptors. PubMed - NIH. (URL: [Link])

  • Caprolactam. the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 13 C NMR spectrum of poly (εcaprolactam). ResearchGate. (URL: [Link])

  • Caprolactam. NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])

  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. PDF on ResearchGate. (URL: [Link])

  • Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO 2 Capture in Flue Gas. MDPI. (URL: [Link])

Sources

The Therapeutic Promise of Piperidinone-Based Fragment Libraries: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality chemical matter for challenging therapeutic targets. Within the vast chemical space available for fragment library design, saturated heterocycles have garnered significant attention for their ability to confer three-dimensional (3D) character, improve physicochemical properties, and provide rich vectors for chemical elaboration. Among these, the piperidinone scaffold has emerged as a particularly privileged motif. This technical guide provides an in-depth exploration of the design, synthesis, and application of piperidinone-based fragment libraries in modern drug discovery. We will delve into the strategic considerations for library construction, detail robust biophysical methods for hit identification and validation, and provide a practical framework for the hit-to-lead optimization of piperidinone fragments, supported by illustrative case studies across multiple therapeutic areas.

The Piperidinone Scaffold: A Privileged Element in Fragment-Based Drug Discovery

The piperidine ring is a ubiquitous structural motif in natural products and is a cornerstone in pharmaceutical research, featuring in a multitude of approved drugs.[1][2][3] Its non-planar, 3D geometry offers a distinct advantage over the flat, aromatic structures that have traditionally dominated fragment libraries.[4][5][6] This inherent three-dimensionality allows for more precise and nuanced interactions with the complex topographies of protein binding sites.

The introduction of a ketone functionality to create the piperidinone scaffold further enhances its utility as a fragment. The carbonyl group can act as a hydrogen bond acceptor, providing a key interaction point with a protein target. Furthermore, the piperidinone ring can be readily and diversely functionalized at multiple positions, providing a rich vector space for subsequent hit-to-lead optimization.[7] This synthetic tractability is a critical consideration in the design of any fragment library.

The "Rule of Three" provides a useful set of guidelines for the design of fragment libraries: a molecular weight under 300 Da, no more than three hydrogen bond donors or acceptors, and a cLogP of less than 3.[5] Piperidinone-based fragments can be readily designed to comply with these rules, ensuring that they possess the desirable properties of low molecular complexity and adequate aqueous solubility for biophysical screening.

Designing and Synthesizing a Piperidinone-Based Fragment Library

The construction of a high-quality fragment library is the foundation of any successful FBDD campaign. For piperidinone-based libraries, the key is to maximize structural and stereochemical diversity while maintaining synthetic accessibility.

Core Principles of Piperidinone Library Design
  • Three-Dimensional Diversity: The primary motivation for using the piperidinone scaffold is to explore 3D chemical space. The library design should incorporate a variety of substitution patterns and stereoisomers to present a diverse array of shapes and vectors for interaction with protein targets.[4][5][6]

  • Synthetic Tractability: The synthetic routes to the library members should be robust, high-yielding, and amenable to parallel synthesis. This allows for the rapid generation of a diverse set of fragments and facilitates the synthesis of analogs during hit-to-lead optimization.

  • "Rule of Three" Compliance: The designed fragments should adhere to the "Rule of Three" to ensure appropriate physicochemical properties for screening and subsequent development.

  • Inclusion of Synthetic Handles: Fragments should be designed with readily modifiable functional groups (e.g., secondary amines, halides) that can serve as "handles" for fragment growing, linking, or merging.

Figure 1: Workflow for the design and synthesis of a piperidinone-based fragment library.
Synthetic Strategies for Piperidinone Fragment Libraries

A variety of synthetic methods can be employed to generate diverse piperidinone fragments. One efficient approach is the use of a double aza-Michael reaction with divinyl ketones to produce 2-substituted 4-piperidones.[8] This method is atom-efficient and can be used to generate chiral piperidinone building blocks.

Experimental Protocol: Synthesis of a 3,5-Disubstituted-4-Piperidone Library

This protocol provides a general framework for the synthesis of a 3,5-disubstituted-4-piperidone library via a one-pot condensation reaction.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • A diverse set of aromatic and heteroaromatic aldehydes

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and a selected aldehyde (2.2 equivalents) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted-4-piperidone.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.

This protocol can be adapted for parallel synthesis in 96-well plates to rapidly generate a library of diverse piperidinone fragments.

Biophysical Screening of Piperidinone Fragment Libraries

Due to their low molecular weight, fragments typically bind to their targets with low affinity (in the high micromolar to millimolar range). Therefore, sensitive biophysical techniques are required for their detection.[9] A hierarchical screening cascade involving orthogonal methods is recommended to confidently identify true hits and eliminate false positives.

Figure 2: A hierarchical biophysical screening cascade for fragment hit identification.
Primary Screening: Thermal Shift and Surface Plasmon Resonance

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) is a rapid and cost-effective primary screening method. It measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm suggests that the fragment stabilizes the protein.

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique that can detect the binding of low molecular weight fragments in real-time.[10] It provides information on binding affinity (KD) and kinetics (kon and koff).[11]

Experimental Protocol: Hit Validation of Piperidinone Fragments using SPR

This protocol outlines the steps for validating initial hits from a primary screen using SPR.

Materials and Instrumentation:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein

  • Piperidinone fragment hits dissolved in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

  • Fragment Preparation: Prepare a concentration series of each piperidinone fragment hit in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Data Analysis: Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).

  • Hit Criteria: Define a hit based on a reproducible and concentration-dependent binding response with a reasonable KD value (typically in the µM to mM range for fragments).

Secondary Screening and Hit Validation: NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for fragment screening.[11] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for detecting weak binders.[1] STD-NMR identifies which protons of a ligand are in close proximity to the protein, providing valuable information about the binding epitope.[12][13]

Experimental Protocol: NMR-based Screening of a Piperidinone Fragment Library using STD

This protocol describes a general procedure for an STD-NMR screen.

Materials and Instrumentation:

  • NMR spectrometer with a cryoprobe

  • NMR tubes

  • Purified target protein

  • Piperidinone fragment library (as mixtures or individual compounds)

  • Deuterated buffer

Procedure:

  • Sample Preparation: Prepare NMR samples containing the target protein (typically 10-50 µM) and the piperidinone fragments (at a 100-fold excess) in deuterated buffer.

  • STD Experiment Setup: Acquire a standard 1D ¹H NMR spectrum of the mixture. Set up the STD experiment with on-resonance saturation of a protein resonance (e.g., in the methyl region) and off-resonance saturation in a region with no protein or ligand signals.[14]

  • Data Acquisition: Acquire the on- and off-resonance spectra.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Identification: Fragments that bind to the protein will show signals in the STD spectrum. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein.

X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution 3D structure of the fragment bound to the target protein.[15] This structural information is invaluable for the subsequent hit-to-lead optimization process, as it reveals the precise binding mode and key interactions.[16]

Hit-to-Lead Optimization of Piperidinone Fragments

Once a set of validated piperidinone fragment hits has been identified, the next crucial step is to evolve these low-affinity binders into potent lead compounds. This process, known as hit-to-lead optimization, typically involves one of three main strategies: fragment growing, fragment linking, or fragment merging.[9][17]

Figure 3: Strategies for hit-to-lead optimization of fragment hits.
Fragment Growing

Fragment growing is the most common strategy and involves the iterative addition of chemical functionality to a fragment hit to explore unoccupied space in the binding pocket and form additional interactions with the target.[15] The 3D structure of the piperidinone core provides well-defined vectors for growth.

Fragment Linking

Fragment linking is employed when two or more fragments are found to bind in adjacent pockets of the target.[12] A chemical linker is designed to connect the two fragments, resulting in a single molecule that can exhibit a dramatic increase in affinity due to the additive binding energies of the individual fragments.

Fragment Merging

Fragment merging is applicable when two or more fragments bind in an overlapping fashion.[18] A new molecule is designed that incorporates the key binding features of both fragments into a single, novel scaffold. Computational methods can be particularly useful in designing merged compounds.[19][20]

Therapeutic Applications and Case Studies

Piperidinone-based fragment libraries have shown therapeutic potential across a range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Oncology: Inhibition of the MDM2-p53 Interaction

The interaction between MDM2 and the tumor suppressor p53 is a key target in oncology. Piperidinone-based compounds have been successfully developed as potent inhibitors of this protein-protein interaction. A fragment-based approach, coupled with structure-based design, led to the discovery of highly potent and selective inhibitors.

Compound Modification MDM2 IC₅₀ (nM) Cell Proliferation IC₅₀ (µM)
Fragment Hit Initial piperidinone core>10,000>50
Lead Compound Fragment growing and optimization1.10.073
Clinical Candidate Further optimization for PK properties<1<0.1

Table 1: Representative data from a hit-to-lead optimization campaign for piperidinone-based MDM2 inhibitors.

Antiviral Drug Discovery

Piperidine and piperidinone derivatives have been investigated as potential antiviral agents.[4][8] For example, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus.[18] Structure-activity relationship (SAR) studies revealed that specific substitutions on the piperidine ring were critical for antiviral activity.[8]

Antibacterial Drug Discovery

Fragment-based approaches are being increasingly used to discover new antibiotics.[5][21][22] The piperidinone scaffold has been incorporated into molecules targeting bacterial enzymes. For instance, fragment screening against D-Ala:D-Ala ligase, an essential enzyme in bacterial cell wall biosynthesis, identified promising starting points for the development of novel antibacterial agents.[23][24]

Central Nervous System (CNS) Disorders

The development of drugs for CNS disorders is particularly challenging due to the need for blood-brain barrier penetration. Fragment-based approaches can be advantageous in this context, as the low molecular weight and optimized lipophilicity of fragments can lead to compounds with better CNS penetration properties.[25][26][27] Piperidinone-based fragments have been explored as starting points for inhibitors of targets such as β-secretase (BACE1), which is implicated in Alzheimer's disease.[2][5][18][21][28]

Conclusion

Piperidinone-based fragment libraries represent a valuable tool in modern drug discovery. The inherent 3D nature of the piperidinone scaffold, combined with its synthetic tractability and favorable physicochemical properties, makes it an ideal starting point for FBDD campaigns. By employing a systematic approach to library design, biophysical screening, and hit-to-lead optimization, researchers can leverage the power of piperidinone fragments to discover novel, high-quality lead compounds for a wide range of therapeutic targets. The continued exploration of this privileged scaffold promises to yield new and effective medicines for years to come.

References

  • Discovery and optimization of a novel spiropyrrolidine inhibitor of β-secretase (BACE1) through fragment-based drug design. (2012). PubMed. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC. [Link]

  • A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (n.d.). MDPI. [Link]

  • Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. (n.d.). ACS Publications. [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. (n.d.). PMC. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). MDPI. [Link]

  • Developing β-secretase inhibitors for treatment of Alzheimer's disease. (n.d.). PMC. [Link]

  • Saturation transfer difference NMR for fragment screening. (2013). PubMed. [Link]

  • Discovery and optimization of a novel spiropyrrolidine inhibitor of β-secretase (BACE1) through fragment-based drug design. (n.d.). Semantic Scholar. [Link]

  • Fragment-based discovery of BACE1 inhibitors using functional assays. (2009). PubMed. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Publishing. [Link]

  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]

  • Saturation Transfer Difference (STD) NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • Using Fragment-Based Approaches to Discover New Antibiotics. (n.d.). PMC. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). PubMed. [Link]

  • Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). PMC. [Link]

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. (n.d.). ResearchGate. [Link]

  • Strategies for fragment optimization Linking, growing and merging-see text for details. (n.d.). ResearchGate. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). PMC. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. (n.d.). PubMed. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (n.d.). PMC. [Link]

  • Fragment-Based Drug Discovery (FBDD) for the Antiviral Drug Discovery of Coronavirus. (n.d.). Creative Biostructure. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (n.d.). Frontiers. [Link]

  • From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. (n.d.). PubMed. [Link]

  • Using fragment-based approaches to discover new antibiotics. (2018). ScienceDaily. [Link]

  • Discovery of a fragment hit compound targeting D-Ala:D-Ala ligase of bacterial peptidoglycan biosynthesis. (n.d.). Taylor & Francis Online. [Link]

  • (PDF) Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. (2016). ResearchGate. [Link]

  • 13 C Saturation-Transfer Difference (STD)-NMR Experiments Using INEPT Polarization Transfer. (n.d.). SciSpace. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Saturation Transfer Difference (STD). (2023). CUNY. [Link]

  • Binding Moiety Mapping by Saturation Transfer Difference NMR. (n.d.). Springer Nature Experiments. [Link]

  • Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. (n.d.). PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2021). bioRxiv. [Link]

  • Hit to Lead Optimization in Drug Discovery. (n.d.). Excelra. [Link]

  • Recent examples of fragment growing, merging and linking. A)... (n.d.). ResearchGate. [Link]

  • Hit-to-lead in drug discovery. (2016). Drug Target Review. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). PubMed. [Link]

  • Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment‐Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. (2016). PMC. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Frontiers. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Frontiers. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]

  • Fragment Merging. (n.d.). BioSolveIT. [Link]

Sources

Methodological & Application

Application Note: A Convergent Synthetic Route to 5-(3-Aminopropyl)piperidin-2-one from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient synthetic strategy for the preparation of 5-(3-aminopropyl)piperidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The described route leverages commercially available pyridine precursors and employs a convergent design, culminating in a one-pot catalytic hydrogenation that simultaneously reduces the pyridine ring, forms the lactam, and deprotects the side-chain amine. This approach offers significant advantages in terms of step economy and overall efficiency. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are provided, along with characterization data and troubleshooting guidance for researchers in pharmaceutical and chemical development.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and natural products, prized for their diverse biological activities.[1] Specifically, the this compound structure represents a key pharmacophore, acting as a constrained analog of gamma-aminobutyric acid (GABA) and serving as a versatile building block for more complex drug candidates.[2] The synthesis of such substituted piperidinones can be challenging, often requiring multi-step sequences with complex purification procedures.

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[3] However, the aromaticity of the pyridine ring necessitates potent catalytic systems, and achieving chemoselectivity with functionalized substrates is a critical consideration.[3] This document outlines a scientifically sound and practical synthetic pathway starting from 2-methoxy-5-bromopyridine. The strategy hinges on two key transformations: a palladium-catalyzed Suzuki cross-coupling to install the protected aminopropyl side chain, followed by a highly convergent catalytic hydrogenation step. This final step elegantly combines pyridine ring saturation, lactam formation from the 2-methoxy precursor, and N-benzyl group hydrogenolysis into a single, efficient operation.

Retrosynthetic Analysis and Strategy

The core of our synthetic strategy is to build the required functionality onto the pyridine ring before the crucial ring reduction and lactam formation. The retrosynthetic analysis reveals a convergent approach where the final product 4 is derived from the key intermediate 3 , 2-methoxy-5-(3-(N,N-dibenzylamino)propyl)pyridine. This intermediate is assembled from two readily available fragments: 2-methoxy-5-bromopyridine (1 ) and a protected aminopropyl boronic ester (2 ).

The benzyl (Bn) group was selected for amine protection due to its stability and its convenient removal under the same catalytic hydrogenolysis conditions required for the pyridine ring reduction.[4][5] The 2-methoxy group on the pyridine ring is a well-established precursor to the 2-pyridone/piperidin-2-one carbonyl, which is unmasked during the acidic workup following hydrogenation.

G cluster_main Retrosynthetic Pathway p4 This compound (4) p3 2-Methoxy-5-(3-(N,N-dibenzylamino)propyl)pyridine (3) p4->p3 Convergent Hydrogenation & Deprotection p1 2-Methoxy-5-bromopyridine (1) p3->p1 Suzuki Cross-Coupling p2 N,N-Dibenzylaminopropyl Pinacol Boronate (2) p3->p2 Suzuki Cross-Coupling G cluster_workflow Synthetic Workflow start Start Materials| 2-Methoxy-5-bromopyridine (1)| N,N-Dibenzylamine| 3-Bromo-1-propanol step1 Protocol 1 Synthesis of Boronic Ester (2) start->step1 step2 Protocol 2 Suzuki Cross-Coupling start:s1->step2 pur1 Purification Column Chromatography step1->pur1 pur2 Purification Column Chromatography step2->pur2 step3 Protocol 3 Convergent Hydrogenation pur3 Purification Aqueous Work-up & Extraction/Crystallization step3->pur3 pur1->step2 pur2->step3 end Final Product|this compound (4) pur3->end

Sources

Application Note: Advanced Reductive Amination Strategies for Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Conditions for Piperidinone Functionalization Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The piperidine ring is a privileged pharmacophore in medicinal chemistry, appearing in over 12,000 biologically active compounds. Functionalization of piperidinones (specifically 4-piperidinone and 3-piperidinone) via reductive amination is a cornerstone reaction for generating diverse chemical libraries. While seemingly simple, the reaction often suffers from variable yields, over-alkylation, or lack of stereocontrol when applied to hindered or electron-deficient amines. This guide provides optimized protocols for standard and "difficult" substrates, leveraging mechanistic insights to maximize success rates.

Mechanistic Principles & Critical Parameters

The Chemoselectivity Challenge

Reductive amination proceeds through two distinct phases: (1) equilibrium formation of an imine/iminium species, and (2) irreversible hydride reduction. The critical success factor is chemoselectivity : the reducing agent must reduce the protonated iminium ion significantly faster than the starting ketone.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1][2] Sterically bulky and electron-deficient, it reacts sluggishly with ketones but rapidly with iminium ions.

  • Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic. Requires pH control (pH 6–7) to prevent ketone reduction.[3]

  • Titanium(IV) Isopropoxide (Ti(O\textit{i}Pr)₄): A Lewis acid additive that catalyzes imine formation and acts as a water scavenger, shifting the equilibrium toward the imine. Essential for sterically hindered or weakly nucleophilic amines.

Mechanistic Pathway

ReductiveAmination Ketone Piperidinone (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Product Functionalized Piperidine Ketone->Product Direct Reduction (Side Reaction) Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + H+ (pH < 6) Water H2O (Removed by Ti) Imine->Water Scavenged Iminium->Product Hydride Transfer (Fast) Acid Acid Catalyst (AcOH) Acid->Iminium Reductant Hydride Source (STAB/NaBH4) Reductant->Product

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium activation step.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Unhindered primary/secondary amines and standard N-protected piperidinones (e.g., N-Boc-4-piperidinone).

Reagents:

  • Substrate: N-Boc-4-piperidinone (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[4]

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the piperidinone (1.0 mmol) and amine (1.1 mmol) in DCE (4 mL, 0.25 M).

  • Activation: Add AcOH (1.0 mmol). Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Et₃N to free the base, then add AcOH.

  • Mixing: Stir at room temperature for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

  • Reduction: Add STAB (1.5 mmol) in a single portion. Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature under N₂ or air (STAB is relatively stable) for 4–16 hours. Monitor by LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Crude material is often >90% pure. If necessary, purify via flash chromatography (MeOH/DCM gradients).

Protocol B: The "Difficult Substrate" (Titanium-Mediated)

Best for: Weakly nucleophilic amines (anilines), sterically hindered systems, or when Protocol A fails to reach conversion.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O\textit{i}Pr)₄) (neat)

  • Reductant: Sodium Borohydride (NaBH₄) (or STAB)

  • Solvent: Ethanol (absolute) or THF

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under N₂, combine piperidinone (1.0 mmol) and amine (1.0–1.2 mmol).

  • Titanium Addition: Add Ti(O\textit{i}Pr)₄ (1.25 – 1.5 mmol) neat via syringe.

  • Incubation: Stir the mixture at room temperature for 2–6 hours (or overnight for very hindered substrates). The solution often turns viscous or changes color, indicating titanium-amine complexation.

  • Dilution: Dilute the mixture with absolute Ethanol (4 mL). Note: If using STAB as the reductant, use THF or DCE instead of EtOH.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc or MeOH.

  • Workup: Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.

Comparative Analysis of Reducing Agents

FeatureSTAB (NaBH(OAc)₃) NaCNBH₃ NaBH₄
Selectivity High (Reduces iminium >> ketone)High (pH dependent)Low (Reduces ketone & imine)
Toxicity Low (Boric acid byproduct)High (Cyanide byproduct)Low
Reaction pH Acidic (AcOH often added)pH 6–7 requiredBasic/Neutral
Water Tolerance Low (Decomposes slowly)HighLow (Decomposes rapidly)
Standard Use General purpose, HTSLegacy, acid-sensitive groupsTwo-step (Imine isolation)
Cost ModerateModerateLow

Decision Matrix for Condition Selection

DecisionTree Start Start: Piperidinone + Amine AmineType Is the Amine Hindered or Weakly Nucleophilic? Start->AmineType Standard Use Protocol A (STAB / DCE / AcOH) AmineType->Standard No (Primary/Aliphatic) Titanium Use Protocol B (Ti(OiPr)4 / NaBH4) AmineType->Titanium Yes (Aniline/Bulky) Check Check Conversion (LCMS) Standard->Check Titanium->Check Success Isolate Product Check->Success >90% Conv. Fail Try Microwave Heating or Pre-form Imine Check->Fail <50% Conv.

Figure 2: Workflow for selecting the optimal reductive amination conditions.

Troubleshooting & Optimization

  • Dialkylation: When reacting primary amines with piperidinone, dialkylation (two piperidine rings on one nitrogen) can occur.

    • Solution: Use a large excess of the amine (2–5 equiv) or switch to the stepwise Ti(O\textit{i}Pr)₄ method where the stoichiometry is strictly controlled before reduction.

  • Stereoselectivity (3-Piperidinones): Reductive amination of 3-substituted piperidinones creates a new stereocenter.

    • Insight: Small hydride sources (NaBH₄) generally favor axial attack (leading to equatorial amines), while bulky reagents (STAB) may increase the proportion of axial amines depending on the protecting group at N1.

  • Stalled Reaction: If the imine fails to form (no conversion to product, ketone remains):

    • Solution: Add activated molecular sieves (4Å) to the reaction mixture to drive water removal, or switch to Protocol B.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[8] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[3] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Klocke, L., et al. "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Organic Syntheses, 2004, 81, 188. Link

Sources

Application Note: Precision Synthesis of 5-(3-Aminopropyl)piperidin-2-one via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-(3-aminopropyl)piperidin-2-one , a versatile pharmacophore found in various kinase inhibitors and GPCR ligands. While traditional lactamization methods often struggle with regioselectivity and ring size control, Ring-Closing Metathesis (RCM) offers a superior, modular approach.

This guide provides a validated protocol utilizing Grubbs 2nd Generation Catalyst to effect the ring closure of a diene precursor, followed by catalytic hydrogenation. We prioritize critical process parameters—specifically dilution factors and oxygen exclusion—to minimize competing Acyclic Diene Metathesis (ADMET) polymerization and ensure high fidelity.

Retrosynthetic Logic & Strategy

The synthesis hinges on the strategic disconnection of the C3-C4 bond of the piperidinone ring. The 5-substituted scaffold is accessed via an


-acylated amino-alkene precursor.
Strategic Disconnection

To install the 3-aminopropyl side chain at the C5 position of the final lactam, the substituent must be positioned at the


-carbon of the homoallylamine fragment in the precursor.
  • Target: this compound.

  • RCM Product: 5-(3-aminopropyl)-3,6-dihydropyridin-2(1H)-one (Unsaturated Lactam).

  • Key Precursor:

    
    -(2-(3-((tert-butoxycarbonyl)amino)propyl)but-3-en-1-yl)acrylamide.
    
Reaction Pathway Diagram

G Precursor Diene Precursor (N-Acryloyl-homoallylamine) Ru_Complex Ru-Alkylidene Intermediate Precursor->Ru_Complex Grubbs II Initiation RCM_Product Unsaturated Lactam (3,6-dihydropyridin-2-one) Ru_Complex->RCM_Product Cyclization - Ethylene Ethylene Ethylene (g) (Driving Force) Ru_Complex->Ethylene Final_Target Target Molecule 5-(3-aminopropyl) piperidin-2-one RCM_Product->Final_Target H2, Pd/C (Hydrogenation)

Figure 1: Synthetic pathway illustrating the RCM-mediated ring formation and subsequent reduction to the target lactam.

Experimental Design & Critical Parameters

Catalyst Selection

We utilize Grubbs 2nd Generation Catalyst (G-II) due to its high functional group tolerance and stability against thermal stress compared to G-I. The N-heterocyclic carbene (NHC) ligand facilitates the ring-closing of sterically demanding dienes.

Concentration & Dilution (The "Pseudo-High Dilution" Principle)

RCM competes with intermolecular ADMET (oligomerization).

  • Recommendation: Perform the reaction at 0.005 M – 0.01 M .

  • Why: Low concentration statistically favors intramolecular cyclization (ring closure) over intermolecular collision (polymerization).

Protection Strategy

The primary amine on the side chain must be protected to prevent catalyst poisoning (coordination of free amine to Ruthenium).

  • Protecting Group: tert-Butoxycarbonyl (Boc).

  • Rationale: Boc is stable to RCM conditions and easily removed post-hydrogenation.

Detailed Protocols

Protocol A: Synthesis of Diene Precursor

Note: This step assumes the availability of 2-(3-((tert-butoxycarbonyl)amino)propyl)but-3-en-1-amine. If not, this amine is derived from the reduction of the corresponding nitrile.

Reagents:

  • 2-(3-(Boc-amino)propyl)but-3-en-1-amine (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Steps:

  • Dissolve the amine in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Cool to 0°C in an ice bath. Add TEA dropwise.

  • Add Acryloyl chloride dropwise over 15 minutes. Exothermic reaction; control rate.

  • Warm to room temperature (RT) and stir for 2 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). Isolate

    
    -(2-(3-(Boc-amino)propyl)but-3-en-1-yl)acrylamide .
    
Protocol B: Ring-Closing Metathesis (RCM)

This is the critical ring-forming step.

Reagents:

  • Diene Precursor (from Protocol A)

  • Grubbs 2nd Generation Catalyst (2–5 mol%)

  • Dichloromethane (DCM), degassed (HPLC grade)

Steps:

  • Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Oxygen poisons the Ruthenium carbene.

  • Dissolution: Dissolve the Diene Precursor in degassed DCM to a final concentration of 0.005 M (e.g., 1 mmol in 200 mL).

  • Catalyst Addition: Add Grubbs II catalyst (2 mol%) as a solid or dissolved in a minimal amount of DCM.

  • Reflux: Fit with a reflux condenser and heat to 40°C (gentle reflux) under Argon flow.

    • Tip: A continuous Argon sweep helps remove the generated ethylene gas, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

  • Quench: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 mins. This deactivates the Ru-carbene.

  • Workup: Concentrate in vacuo.

  • Purification: Flash chromatography on silica gel.

    • Note: The product is the unsaturated lactam: 5-(3-(Boc-amino)propyl)-3,6-dihydropyridin-2(1H)-one .

Protocol C: Hydrogenation & Deprotection

Reagents:

  • RCM Product (Unsaturated Lactam)[1]

  • Pd/C (10 wt% loading)

  • Hydrogen gas (

    
    , balloon pressure)
    
  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

Steps:

  • Hydrogenation: Dissolve the unsaturated lactam in MeOH. Add Pd/C (10% w/w of substrate). Stir under

    
     balloon (1 atm) for 4–6 hours at RT.
    
    • Result: The C3-C4 double bond is reduced.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate.

  • Deprotection: Dissolve residue in DCM/TFA (4:1 v/v). Stir for 1 hour at RT.

  • Isolation: Concentrate to remove TFA. Neutralize with basic resin or

    
     workup if free base is required.
    
    • Final Product: This compound .

Data Summary & Optimization

The following table summarizes the optimization of the RCM step, demonstrating the impact of concentration and temperature.

EntryCatalyst (mol%)SolventConc.[1][2][3][4][5] (M)Temp (°C)Yield (%)Observations
1Grubbs I (5%)DCM0.052545Significant oligomer formation (ADMET).
2Grubbs II (2%)DCM0.052562Improved yield, but dimers still present.
3Grubbs II (2%)DCM0.005 4091 Optimal. High dilution suppresses dimers.
4Grubbs II (2%)Toluene0.0058088Higher temp didn't improve yield significantly.

Table 1: Optimization of RCM conditions for the diene precursor.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Ethylene buildupIncrease Argon flow rate to sweep headspace.
Low Yield / Polymerization Concentration too highDilute reaction to <0.01 M. Add catalyst in two portions.
Catalyst Deactivation Oxygen presenceEnsure rigorous degassing of DCM (freeze-pump-thaw or sparging).
Isomerization Ru-hydride formationAdd benzoquinone (10 mol%) as a hydride scavenger.

References

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803. Link

  • Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru= CHR olefin metathesis catalysts: an organometallic success story. Accounts of Chemical Research, 34(1), 18-29. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link

  • BenchChem. (2025).[2][3] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Link

  • Maier, M. E. (2000). Synthesis of medium-sized rings by the ring-closing metathesis reaction. Angewandte Chemie International Edition, 39(12), 2073-2077. Link

Sources

Application Notes and Protocols for the Strategic Functionalization of the C5 Position in Piperidin-2-one Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to selectively functionalize this ring at specific positions is crucial for the development of new therapeutics with improved potency, selectivity, and pharmacokinetic properties. The C5 position, in particular, offers a key vector for structural diversification, influencing the overall conformation and interaction of the molecule with its biological target. This guide provides a detailed overview of advanced synthetic strategies for the targeted functionalization of the C5 position of piperidin-2-one rings, complete with experimental protocols and mechanistic insights.

The Strategic Importance of C5 Functionalization

The introduction of substituents at the C5 position of the piperidin-2-one ring can significantly impact a molecule's biological activity. This position is remote from the amide functionality, allowing for modifications that can fine-tune lipophilicity, introduce new pharmacophoric elements, and create novel intellectual property. Traditional synthetic approaches often involve multi-step sequences, starting from highly functionalized precursors. Modern synthetic chemistry, however, offers more elegant solutions through late-stage C-H functionalization, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Palladium-Catalyzed C5-Arylation: A Directing Group Approach

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of sp³ centers. To achieve regioselectivity at the C5 position of a piperidin-2-one ring, a directing group strategy is often necessary. While direct examples on piperidin-2-one are sparse, protocols for the C5-arylation of related N-Boc-3-aminopiperidines provide a strong blueprint.[1] The key is the installation of a directing group that positions the palladium catalyst in proximity to the desired C-H bond.

Causality Behind Experimental Choices:
  • Directing Group: A bidentate directing group, such as a picolinamide, installed at a suitable position on the ring, is crucial. It forms a stable palladacycle intermediate that favors C-H activation at a specific remote position.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is readily reduced in situ to the active Pd(0) species or participates directly in the C-H activation step.

  • Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst in the catalytic cycle.

  • Ligand: While some reactions proceed without an external ligand, the addition of a phosphine or N-heterocyclic carbene (NHC) ligand can significantly improve catalyst stability and reactivity.

  • Base: A base is necessary to facilitate the C-H activation step, often by deprotonation.

Experimental Workflow: Palladium-Catalyzed C5-Arylation

Caption: Workflow for Palladium-Catalyzed C5-Arylation.

Protocol 1: Palladium-Catalyzed C5-Arylation of a Piperidin-2-one Derivative

Note: This is a representative protocol adapted from related literature and may require optimization for specific substrates.

Materials:

  • N-Boc-3-(picolinoylamino)piperidin-2-one (or other suitably derivatized piperidin-2-one)

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 2,6-Dimethylbenzoic acid

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the N-Boc-3-(picolinoylamino)piperidin-2-one (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (0.1 equiv), K₂CO₃ (2.0 equiv), and 2,6-dimethylbenzoic acid (0.2 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C5-arylated piperidin-2-one.

ParameterConditionRationale
Catalyst Pd(OAc)₂Common and effective palladium precatalyst.
Aryl Source Aryl iodide/bromideReadily available coupling partners.
Base K₂CO₃Facilitates the C-H activation step.
Additive 2,6-Dimethylbenzoic acidCan act as a proton shuttle to facilitate the C-H activation.[1]
Solvent Toluene or 1,4-dioxaneHigh-boiling, inert solvents suitable for cross-coupling reactions.
Temperature 120 °CProvides sufficient energy for C-H activation and catalytic turnover.

Rhodium-Catalyzed C5-Olefination: Accessing Alkenyl Derivatives

Rhodium catalysis offers complementary reactivity to palladium, particularly for C-H olefination reactions. The use of a directing group is also paramount for achieving regioselectivity. The mechanism often involves a chelation-assisted C-H activation, followed by insertion of the olefin and β-hydride elimination.

Mechanistic Rationale:

The choice of a suitable directing group is critical. For a piperidin-2-one, an N-linked directing group, such as a 2-pyridinylmethyl group, can facilitate the formation of a five- or six-membered rhodacycle intermediate, directing the C-H activation to a specific position. The electronic nature of the olefin coupling partner also plays a significant role in the reaction efficiency.

Proposed Catalytic Cycle for Rhodium-Catalyzed C5-Olefination

G A Rh(III) Catalyst B Substrate Coordination A->B DG-Substrate C C-H Activation B->C D Rhodacycle Intermediate C->D E Olefin Coordination D->E Olefin F Migratory Insertion E->F G β-Hydride Elimination F->G H Product Release G->H C5-Olefinated Product H->A

Caption: Proposed Catalytic Cycle for Rh-Catalyzed C5-Olefination.

Protocol 2: Rhodium-Catalyzed C5-Olefination of a Piperidin-2-one Derivative

Note: This protocol is based on general principles of rhodium-catalyzed C-H olefination and serves as a starting point for optimization.

Materials:

  • N-(2-pyridinylmethyl)piperidin-2-one (or other suitable derivative)

  • Alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous, degassed solvent (e.g., DCE or THF)

Procedure:

  • In a glovebox, charge a vial with [RhCp*Cl₂]₂ (0.025 equiv) and AgSbF₆ (0.1 equiv).

  • Add the anhydrous, degassed solvent and stir for 10 minutes.

  • To this solution, add the N-(2-pyridinylmethyl)piperidin-2-one (1.0 equiv), alkene (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C5-olefinated product.

ParameterConditionRationale
Catalyst [RhCp*Cl₂]₂ / AgSbF₆Generates a cationic Rh(III) species active for C-H activation.
Olefin Ethyl acrylateElectron-deficient olefins are often good coupling partners.
Oxidant Cu(OAc)₂Re-oxidizes the rhodium catalyst to complete the catalytic cycle.
Solvent DCE or THFCommon solvents for Rh-catalyzed C-H functionalization.
Temperature 100 °CTypically required for efficient C-H activation and catalytic turnover.

Photoredox-Mediated C5-Alkylation: A Radical-Based Approach

Visible-light photoredox catalysis provides a mild and powerful platform for the generation of radicals, which can then participate in C-H functionalization reactions. For the C5-alkylation of piperidin-2-one, a strategy involving a 1,5-hydrogen atom transfer (HAT) is particularly promising.[1] In this approach, an N-centered radical is initially generated, which then abstracts a hydrogen atom from the C5 position to form a C5-centered radical. This radical can then be trapped by a suitable acceptor.

Mechanistic Pathway:

Caption: Mechanism of Photoredox-Mediated C5-Alkylation via 1,5-HAT.

Protocol 3: Photoredox-Mediated C5-Alkylation of Piperidin-2-one

Note: This is a conceptual protocol based on established 1,5-HAT principles and requires experimental validation.

Materials:

  • N-Acyl piperidin-2-one (e.g., N-benzoyl-piperidin-2-one)

  • Radical acceptor (e.g., an electron-deficient alkene like acrylonitrile)

  • Photocatalyst (e.g., an iridium or organic photocatalyst)

  • Light source (e.g., blue LEDs)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

Procedure:

  • To a reaction vial, add the N-acyl piperidin-2-one (1.0 equiv), radical acceptor (2.0 equiv), and photocatalyst (1-5 mol%).

  • Add the anhydrous, degassed solvent.

  • Degas the solution by sparging with argon for 15 minutes.

  • Seal the vial and place it in a photoreactor equipped with a cooling fan.

  • Irradiate the reaction mixture with blue LEDs for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C5-alkylated piperidin-2-one.

ParameterConditionRationale
Substrate N-Acyl piperidin-2-oneThe acyl group can influence the redox properties and facilitate radical generation.
Photocatalyst Iridium or organic dyeAbsorbs visible light to initiate the single-electron transfer process.
Radical Acceptor Electron-deficient alkeneEfficiently traps the generated C5-centered radical.
Light Source Blue LEDsProvides the necessary energy to excite the photocatalyst.
Solvent Acetonitrile or DMFPolar aprotic solvents are common in photoredox catalysis.

Conclusion and Future Outlook

The selective functionalization of the C5 position of piperidin-2-one rings presents a significant opportunity for the discovery of novel bioactive molecules. While direct, well-established protocols are still emerging, the application of modern synthetic methodologies such as palladium- and rhodium-catalyzed C-H activation, and photoredox catalysis, offers promising avenues. The key to success lies in the rational design of substrates, particularly through the use of directing groups, and the careful optimization of reaction conditions. The protocols and insights provided in this guide serve as a foundation for researchers to explore and develop robust and efficient methods for the C5-functionalization of this important heterocyclic scaffold.

References

  • Davies, H. M. L., & Du Bois, J. (Eds.). (2019).
  • Chen, H., Fan, W., Yuan, X. A., & Yu, S. (2019). Site-selective remote C(sp3)–H heteroarylation of amides via organic photoredox catalysis. Nature Communications, 10(1), 4733. [Link]

  • Additional relevant citations on C-H activation and photoredox c

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Alkylation of 5-Substituted Piperidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reductive alkylation (also known as reductive amination) of 5-substituted piperidinones. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic scaffolds. 5-Substituted piperidinones are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to accelerating discovery programs.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and achieve high-yield, high-purity results.

Section 1: Fundamentals of the Reaction

Reductive alkylation is a cornerstone of amine synthesis, allowing for the controlled formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main steps:

  • Imine/Iminium Formation: The amine nucleophile attacks the carbonyl carbon of the piperidinone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (with primary amines) or an iminium ion (with secondary amines).[2][3] This step is typically reversible and often favored under mildly acidic conditions (pH 4-5) which facilitate dehydration.[1]

  • Reduction: A reducing agent, added in situ or sequentially, selectively reduces the C=N double bond of the imine/iminium ion to yield the final alkylated piperidine product.[1][3]

The choice of reagents and conditions is critical to balance the rate of imine formation against potential side reactions, such as the reduction of the starting ketone.[3][4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the reductive alkylation of 5-substituted piperidinones.

Q1: My reaction yield is very low or I've recovered only starting material. What's going wrong?

Low conversion is a frequent issue that can stem from several factors related to reagent choice, reaction conditions, or the nature of your specific substrates.

Potential Cause 1: Inefficient Imine/Iminium Formation The equilibrium between the piperidinone/amine and the iminium intermediate may not favor the product. This is especially true for sterically hindered ketones or weakly nucleophilic amines.[4]

  • Solution:

    • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[5] Typically, 1-2 molar equivalents are used.[4]

    • Dehydrating Agents: To drive the equilibrium toward the imine, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[4]

    • Lewis Acids: For particularly unreactive substrates, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be used to activate the ketone.[1][6]

Potential Cause 2: Inappropriate Reducing Agent The reducing agent may be too weak to reduce the formed iminium ion effectively or may have decomposed.

  • Solution:

    • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice due to its excellent selectivity for imines over ketones and its tolerance for mildly acidic conditions.[2][3][4][5] If you are using a milder reagent and seeing low conversion, consider switching to STAB.

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Borohydride reagents, especially STAB, are moisture-sensitive.[6]

Potential Cause 3: Incorrect Solvent The choice of solvent can significantly impact reaction rates.

  • Solution:

    • Solvent Optimization: 1,2-Dichloroethane (DCE) is generally the preferred solvent for STAB-mediated reductive aminations as reactions are often faster than in other common solvents like tetrahydrofuran (THF).[4][7] Avoid protic solvents like methanol (MeOH) when using STAB, as they can cause rapid reagent decomposition.[4][6] If you must use an alcohol, consider a two-step procedure (see Q2).

Q2: I'm observing significant formation of the alcohol byproduct from the reduction of my piperidinone. How can I prevent this?

This side reaction occurs when the reducing agent reacts with the starting ketone before imine formation and reduction can occur. This points to an imbalance in the relative rates of these two processes.

Potential Cause 1: Reducing Agent is Too Reactive Stronger reducing agents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines.[3][6] If added at the beginning of a one-pot reaction, NaBH₄ will readily reduce the more accessible ketone.

  • Solution:

    • Switch to a Milder Reagent: The best solution is to use a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is significantly less reactive towards ketones than iminium ions, making it ideal for one-pot reductive aminations.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine at a controlled pH of 6-7, but is highly toxic.[2][5]

    • Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent. Stir the piperidinone, amine, and a catalyst (if needed) in a suitable solvent (like methanol) for a sufficient period (e.g., 1-3 hours, monitor by TLC/LCMS). Once imine formation is complete, then add the NaBH₄.[4][6][7] Methanol is an excellent solvent for rapid imine formation from aldehydes and primary amines.[4]

Q3: My primary amine is being over-alkylated, leading to the formation of a tertiary amine. How can I improve selectivity for the secondary amine?

Overalkylation happens when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of the piperidinone to form a tertiary amine.[5]

Potential Cause: Stoichiometry and Reaction Rate If the secondary amine product forms quickly and there is still a significant concentration of the piperidinone starting material, a second alkylation can occur.

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents). This increases the probability that the piperidinone will react with the starting amine rather than the product amine.[4]

    • Slow Addition: If possible, add the reducing agent slowly to the mixture of the piperidinone and amine. This keeps the concentration of the newly formed secondary amine low at any given time.

    • Stepwise (Indirect) Procedure: The most robust solution is to pre-form the imine and then reduce it.[4][5]

      • Step 1: Stir the piperidinone and primary amine (1:1 ratio) in methanol for 1-3 hours to form the imine.

      • Step 2: Add NaBH₄ to the reaction mixture to reduce the imine. This method is highly effective at preventing dialkylation.[4][7]

Q4: The reaction is not producing a single stereoisomer. How can I control the stereoselectivity at the newly formed stereocenter?

For 5-substituted piperidinones, the reduction of the C=N bond can create a new stereocenter at the carbonyl carbon position, leading to diastereomers. The stereochemical outcome is influenced by the steric bulk of the reagents and the substrate.

Potential Cause: Lack of Facial Selectivity The hydride can attack the iminium ion from either face with similar probability, leading to a mixture of products. The substituent at the 5-position will influence the preferred direction of attack.

  • Solution:

    • Bulky Reducing Agents: Employing a bulkier reducing agent can sometimes enhance diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the iminium intermediate. While STAB is moderately bulky, consider screening other hydride sources if selectivity is poor.

    • Chiral Auxiliaries/Catalysts: For achieving high levels of enantioselectivity or diastereoselectivity, advanced strategies may be necessary. These include the use of chiral amines, chiral catalysts, or biocatalysts like imine reductases, which can provide excellent stereocontrol.[8] While more complex, these methods are powerful tools in pharmaceutical synthesis.[8]

    • Temperature Control: Lowering the reaction temperature can sometimes improve stereoselectivity by amplifying small energetic differences between the transition states leading to the different diastereomers.

Section 3: Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best starting point for my system? A: For most applications involving 5-substituted piperidinones, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the recommended starting point.[3] It is mild, highly selective for the imine/iminium ion over the ketone, commercially available, and avoids the toxicity concerns associated with sodium cyanoborohydride.[1][4][5]

Q: What is the ideal solvent for my reaction? A: 1,2-Dichloroethane (DCE) is the most commonly recommended solvent for reactions using STAB, as it often provides faster reaction times and is compatible with the reagent.[4][7] THF is also a viable option.[4] If using NaBH₄ in a two-step process, methanol or ethanol are excellent choices for the imine formation and reduction steps.[6]

Q: My reaction workup is difficult, and I'm having trouble purifying my product. Any tips? A: Piperidine products are basic, which can complicate purification.

  • Workup: A standard workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid and decompose excess borohydride reagent. The product is then extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification:

    • Column Chromatography: Basic amines can streak on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N) or add a small percentage (0.5-1%) of Et₃N or ammonia to the eluent.

    • Acid-Base Extraction: This is a powerful technique for separating your basic piperidine product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the purified free-base product into an organic solvent.[9]

    • Crystallization/Salt Formation: If your product is a solid, recrystallization can be a highly effective purification method.[10] Alternatively, forming a crystalline salt (e.g., the hydrochloride or tartrate salt) can facilitate both purification and handling of the final compound.

Q: Do I need to run the reaction under an inert atmosphere? A: While many reductive aminations are robust enough to be run open to the air, using an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice. It is particularly important if your substrates or reagents are sensitive to moisture or oxidation.[4]

Section 4: Data Presentation & Protocols

Comparison of Common Reducing Agents
Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABDCE, THF, DCMHigh selectivity for imines; mild; tolerant of acid-sensitive groups.[3][4][7]Moisture sensitive; not compatible with protic solvents like MeOH.[6]
Sodium CyanoborohydrideNaBH₃CNMeOHSelective for imines at acidic pH; water tolerant.[6]Highly toxic (releases HCN); requires careful pH control.[2][5]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive; powerful reducing agent.Reduces both ketones and imines; requires a two-step procedure for selectivity.[3][6]
Catalytic HydrogenationH₂/Pd, Pt, NiAlcohols, EtOAc"Green" method; economical for large scale.[2]Can reduce other functional groups (e.g., nitro, C=C bonds); catalyst poisoning can be an issue.[4][11]
General Experimental Protocol: One-Pot Reductive Alkylation using STAB

This protocol is a general starting point and should be optimized for your specific substrates.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 5-substituted piperidinone (1.0 equiv).

  • Solvent: Dissolve the piperidinone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the desired amine (1.1-1.2 equiv for primary amines, 1.0-1.1 equiv for secondary amines).

  • (Optional) Acid Catalyst: If required, add glacial acetic acid (1.0-2.0 equiv).

  • Stir: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LCMS until the starting piperidinone is consumed (typically 2-24 hours).[4]

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or another suitable method as described in the FAQs.

Section 5: Visualizations

Reductive Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Piperidinone in Anhydrous Solvent (DCE) AddAmine Add Amine (1.1-1.2 equiv) Start->AddAmine AddAcid Optional: Add Acetic Acid (1-2 equiv) AddAmine->AddAcid Stir Stir 20-30 min (Pre-formation of Iminium) AddAcid->Stir AddSTAB Add NaBH(OAc)₃ (1.3-1.6 equiv) Stir->AddSTAB Monitor Stir at RT (2-24h) Monitor by TLC/LCMS AddSTAB->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography/Extraction) Extract->Purify Product Pure Alkylated Piperidine Purify->Product G Start Low Yield / No Reaction? CheckImine Is imine formation the issue? Start->CheckImine Yes SideProduct Major Side Product Observed? Start->SideProduct No, but side products CheckReduction Is reduction the issue? CheckImine->CheckReduction Unlikely Sol_AddAcid Add catalytic AcOH CheckImine->Sol_AddAcid Likely Sol_Dehydrate Add molecular sieves CheckImine->Sol_Dehydrate Possible Sol_CheckReagent Use fresh, anhydrous reducing agent CheckReduction->Sol_CheckReagent Yes IsAlcohol Is it the reduced ketone (alcohol)? SideProduct->IsAlcohol Yes IsDialkyl Is it the dialkylated product? SideProduct->IsDialkyl No, other issues Sol_UseSTAB Switch to a selective reagent (STAB) IsAlcohol->Sol_UseSTAB Yes Sol_TwoStep Use two-step procedure with NaBH₄ IsAlcohol->Sol_TwoStep Alternative IsDialkyl->Sol_TwoStep Also effective Sol_ExcessAmine Use excess primary amine IsDialkyl->Sol_ExcessAmine Yes

Caption: Decision tree for troubleshooting common reductive alkylation issues.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16:125. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Reaction Data. Reductive Amination - Common Conditions. [Link]

  • Myers, A. Chem 115 Handout: C—N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Total Synthesis. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]

Sources

removing regioisomeric impurities from piperidinone reaction mixtures

[1]

Executive Summary & Diagnostic Framework

Piperidinones (piperidin-4-ones and piperidin-3-ones) are critical pharmacophores in drug development (e.g., JAK inhibitors, opioids).[1] However, their synthesis via Dieckmann condensation or Michael addition-cyclization often yields persistent regioisomeric impurities.[1] These isomers typically possess identical molecular weights and similar polarities, making separation non-trivial.[1]

Module 1: Diagnostic Identification

Before attempting purification, confirm the nature of your regioisomer using this diagnostic matrix.[1]

Diagnostic MethodWhat to Look ForCommon Piperidinone Signature
1H NMR (Proton) Symmetry & Coupling Constants3-isomer: Asymmetric splitting in

-protons.[1] 4-isomer: Often symmetric (if N-substituted only).[1] Look for enol tautomer peaks (

ppm) which can confuse integration.[1]
13C NMR Carbonyl Shift3-piperidinone: Carbonyl

ppm.[1] 4-piperidinone: Carbonyl

ppm (subtle shift depending on ring strain/substitution).[1]
HPLC-UV/MS Peak SplittingRegioisomers often co-elute on C18.[1] Action: Switch to Phenyl-Hexyl or C8 columns to exploit

interaction differences.
TLC Staining Color differentiationUse Ninhydrin (for free amines) or Dragendorff’s reagent .[1] Regioisomers may stain different shades (e.g., orange vs. red).[1]

Upstream Control: Prevention Protocols

The most effective removal strategy is preventing regioisomer formation during the reaction.

Workflow A: Dieckmann Condensation Regiocontrol

In the synthesis of 3-substituted piperidin-4-ones, the direction of cyclization determines the regioisomer.

DieckmannRegioStartDiester SubstrateBaseBase Selection(NaH vs NaOMe)Start->BasePathAKinetic Enolate(Low Temp, Bulky Base)Base->PathASteric ControlPathBThermodynamic Enolate(Reflux, Small Base)Base->PathBEquilibrationProdA3-Substituted(Target)PathA->ProdAMajorProdB5-Substituted(Impurity)PathB->ProdBIncreases

Figure 1: Mechanistic divergence in Dieckmann condensation. Kinetic control favors the less substituted enolate.

Technical Insight: For unsymmetrical diesters, kinetic control (LDA,

1Thermodynamic conditions1
Workflow B: N- vs. O-Alkylation Control

When functionalizing the piperidinone nitrogen or enolizable positions, O-alkylation is a common impurity.[1]

Protocol: Selective N-Alkylation

  • Solvent: Use polar protic solvents (e.g., water/surfactant mixtures) or polar aprotic (DMF).[1]

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" promotes N-alkylation due to the soft nature of the cation and solubility enhancement [2].
    
  • Additive: Add Tween 20 (2% w/w) to create a micellar system.[1][2][3] This has been proven to boost N-selectivity over O-selectivity by

    
     [3].[1]
    

Downstream Purification: The "Rescue" Guide

If prevention fails, use these separation protocols.

Strategy 1: Chromatographic Resolution

Standard C18 columns often fail to separate regioisomers due to identical hydrophobicity.[1]

Recommended Stationary Phases:

  • Phenyl-Hexyl: Exploits

    
     interactions.[1] Effective if the regioisomer places a double bond or aromatic ring in a different spatial orientation.
    
  • Pentafluorophenyl (PFP): Excellent for separating structural isomers based on dipole moment differences.[1]

Mobile Phase Modifier:

  • Basic Modifiers: Add 0.1% Diethylamine (DEA) or Ammonium Hydroxide.[1]

    • Why? Piperidinones are basic.[1][4] At neutral pH, they protonate and tail.[1] High pH keeps them neutral, sharpening peaks and improving resolution (

      
      ) [4].[1]
      
Strategy 2: Thermodynamic Recrystallization

Regioisomers often have distinct crystal lattice energies.[1]

Protocol: "Cocktail" Solvent Screening

  • Preparation: Dissolve 50 mg of mixture in minimal "Good Solvent" (e.g., Ethanol or IPA).

  • Solubility Check: If soluble at RT, add "Anti-Solvent" (e.g., Heptane) until turbid.[1]

  • Heating: Heat to reflux until clear.

  • Cooling: Cool slowly (1°C/min) to RT, then to 4°C.

  • Seeding: If available, seed with pure authentic standard of the desired isomer.

Solvent SystemApplication
EtOH / Heptane General purpose. Good for N-protected piperidinones.[1]
IPA / Water Best for highly polar or salt forms (e.g., HCl salts).[1]
Toluene / Hexane Effective for lipophilic N-benzyl derivatives.[1]
Strategy 3: Chemical Derivatization (The "Nuclear Option")

If chromatography and crystallization fail, chemically modify the mixture to amplify physical differences.

Workflow:

  • Derivatization: React the ketone mixture with Hydroxylamine HCl to form oximes.

    • Result: Oximes of regioisomers often have vastly different crystallinities or polarities compared to the parent ketones.

  • Separation: Recrystallize the oxime mixture.

  • Hydrolysis: Deprotect the purified oxime back to the ketone using mild acid (e.g., aqueous HCl/Formaldehyde) [5].

PurificationLogicStartCrude Regioisomer MixCheckIsomer Ratio > 4:1?Start->CheckCrystRecrystallization(EtOH/Heptane)Check->CrystYesChromFlash Chromatography(Use Phenyl-Hexyl Phase)Check->ChromNoDerivChemical Resolution(Oxime Formation)Cryst->DerivIf purity < 95%Chrom->DerivIf separation fails

Figure 2: Decision tree for downstream purification of piperidinone mixtures.

Troubleshooting FAQ

Q: My piperidinone is "oiling out" during recrystallization. How do I fix this? A: This indicates the temperature gap between the melting point and the boiling point of the solvent is too narrow, or the mixture is too impure.

  • Fix 1: Triturate the oil with cold diethyl ether or MTBE to induce solidification before attempting recrystallization.

  • Fix 2: Use a higher boiling point anti-solvent (e.g., replace Hexane with Heptane or Toluene).[1]

Q: I see double peaks in NMR but single peaks in HPLC. Is it a regioisomer? A: Not necessarily. Piperidinones, especially N-Boc or N-Acyl derivatives, exhibit rotamerism (restricted rotation around the amide bond).[1]

  • Test: Run Variable Temperature (VT) NMR at 50-60°C. If the peaks coalesce, it is a rotamer, not a regioisomer.[1] Do not attempt to separate.

Q: Can I use silica gel for free amine piperidinones? A: Risky.[1] The basic amine interacts strongly with acidic silanols, causing irreversible adsorption or severe tailing.[1]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading, or use "Amine-functionalized" silica cartridges.[1]

References

  • Dieckmann Condensation Mechanisms: Organic Reactions, Vol 15.[1] Wiley & Sons.[1] Link

  • Cesium Effect in Alkylation: J. Org. Chem., 2020, 85, 13495-13507.[1] (Demonstrates base effects on pyridone/piperidinone alkylation).

  • Micellar Catalysis for Regioselectivity: ResearchGate, "Mild and Regioselective N-Alkylation of 2-Pyridones in Water".[1] Link

  • HPLC Method Development: BenchChem Technical Notes, "Optimization of HPLC Separation for Piperidine Diastereomers". Link[1]

  • Oxime Derivatization Strategy: Chem. Rev. Lett., "Synthesis and crystallization procedure of piperidin-4-one and its derivatives". Link

Technical Support Center: C5-Position Functionalization of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Triage

The Challenge: Functionalizing the C5 position of pyrimidines (Uracil, Cytosine) via Palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura, Heck) is a cornerstone of aptamer development (SOMamers) and antiviral drug synthesis. However, the C5 position presents a unique "reactivity paradox": it is the most electron-rich site on the ring (hindering oxidative addition), yet it is spatially adjacent to nucleophilic ring nitrogens and exocyclic amines that can poison the catalyst.

Quick Diagnostic Matrix: Use this table to identify your failure mode before proceeding to the detailed protocols.

SymptomProbable Root CauseImmediate Corrective Action
No Reaction (Starting Material Recovered) Catalyst Poisoning (N3/N4 coordination)Switch to N3-protected precursors (e.g., N3-Benzoyl) or increase catalyst loading (10 mol%).
Black Precipitate (Pd Black) Catalyst Decomposition / Ligand DissociationAdd stabilizing ligands (e.g., AsPh₃ - caution: toxic) or switch to Buchwald Precatalysts (e.g., XPhos Pd G3).
Homocoupling of Alkyne (Glaser Product) Oxygen contamination in SonogashiraDegas solvents via freeze-pump-thaw (3 cycles). Do not rely on simple sparging.
Dehalogenation (C5-H product)

-Hydride Elimination or Solvent H-abstraction
Switch solvent from THF/MeOH to DMF or DMSO . Avoid triethylamine as solvent; use it as base only (2-5 eq).
Low Yield with Bulky 5'-Groups Steric Hindrance (5'-ODMT/TBDMS interference)Use a conformational lock (e.g., LNA) or smaller protecting groups (Acetyl) during coupling.

Troubleshooting Logic Flow

Follow this decision tree to isolate the variable causing low reactivity.

C5_Troubleshooting Start START: Low C5 Reactivity CheckSM 1. Check Starting Material (Halogen Choice) Start->CheckSM IsIodo Is it C5-Iodo? CheckSM->IsIodo SwitchIodo Switch Br -> I (C5-I is 10-100x faster) IsIodo->SwitchIodo No (Bromo/Chloro) CheckCat 2. Catalyst Status (Color Change?) IsIodo->CheckCat Yes SwitchIodo->CheckCat IsBlack Precipitate (Pd Black)? CheckCat->IsBlack FixBlack Ligand Failure: 1. Add excess ligand 2. Switch to Pd(PPh3)4 fresh 3. Use AsPh3 (TIBO) IsBlack->FixBlack Yes CheckProtect 3. Substrate Protection IsBlack->CheckProtect No (Solution stays clear/brown) IsN3Free Is N3 (Uracil) or N4 (Cytosine) Free? CheckProtect->IsN3Free Poisoning Catalyst Poisoning: Pd coordinates to N instead of C-I IsN3Free->Poisoning Yes Success Proceed to Optimization (Temp/Solvent) IsN3Free->Success No (Protected) Protect Action: Protect N3 (BOM/SEM/Bz) or use aqueous-soluble Pd Poisoning->Protect

Figure 1: Step-by-step diagnostic logic for isolating C5-pyrimidine coupling failures.

Deep Dive: The "Electronic vs. Poisoning" Mechanism

To solve C5 inertness, you must understand the competition at the molecular level.

The Mechanism:

  • Oxidative Addition (Rate Limiting): The Pd(0) species must insert into the C5-I bond. Because the pyrimidine ring is electron-deficient overall, but the C5 position is relatively electron-rich (compared to C2/C4), this step is slower than in typical aryl halides.

  • The Poisoning Trap: The endocyclic N3 (in Uracil) or N3/Exocyclic N4 (in Cytosine) are competent ligands. If your Pd binds here, it forms a stable, non-reactive "resting state" complex, removing active catalyst from the cycle.

Why standard conditions fail:

  • Pd(PPh₃)₄: The triphenylphosphine ligands are labile. They dissociate easily, allowing the "naked" Pd to be captured by the nucleobase nitrogens.

  • The Fix: Use ligands that bind Pd tighter than the nucleobase does (e.g., chelating phosphines or NHCs) or protect the nucleobase nitrogens.

Pd_Mechanism Pd0 Active Catalyst Pd(0)Ln Trap DEAD END: Pd-N Coordination (Catalyst Poisoning) Pd0->Trap Unprotected N3/N4 (Fast) OxAdd Oxidative Addition (Pd-C5 Bond) Pd0->OxAdd + Substrate (Slow) Substrate C5-Iodo-Nucleoside TransMet Transmetallation (Alkyne/Boronate entry) OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (C5-C Bond Formed) TransMet->RedElim RedElim->Pd0 Regen Pd(0) Product C5-Modified Product RedElim->Product

Figure 2: Kinetic competition between the productive catalytic cycle (Blue) and the catalyst poisoning pathway (Red).

Standard Operating Protocol (SOP)

Optimized Sonogashira Coupling for C5-Iodo-dU

Use this protocol as your baseline. It uses the "Copper-Iodide" method which is robust but requires strict oxygen exclusion.

Reagents:

  • Substrate: 5-Iodo-2'-deoxyuridine (protected or unprotected).

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) OR Pd₂(dba)₃ (5 mol%) + AsPh₃ (20 mol%) for difficult cases.

  • Co-Catalyst: CuI (10-20 mol%).[1]

  • Base: Triethylamine (Et₃N) (2-5 equiv).

  • Solvent: Anhydrous DMF (preferred) or THF.

Step-by-Step Procedure:

  • Preparation: Dry the nucleoside substrate in a vacuum desiccator overnight.

  • Vessel Setup: Use a Schlenk flask or a microwave vial with a crimp cap.

  • Solvent Degassing (CRITICAL):

    • Place DMF/Et₃N mixture in a separate flask.

    • Perform Freeze-Pump-Thaw (3 cycles) or vigorous sparging with Argon for 20 mins. Note: Sonogashira is intolerant of O₂ due to Cu-mediated oxidative homocoupling of the alkyne.

  • Addition Order:

    • Add solid Nucleoside, Pd catalyst, and CuI to the reaction vessel.

    • Evacuate and backfill with Argon (3x).[1][2]

    • Inject degassed solvent/base mixture via syringe.[2]

    • Inject the Alkyne last.[1]

  • Reaction:

    • Stir at Room Temperature for 1-4 hours.

    • Troubleshooting: If no reaction after 4h, heat to 50°C. Avoid >60°C with unprotected nucleosides to prevent thermal decomposition.

  • Workup:

    • Quench with 5% Na₂EDTA solution (removes Cu/Pd).

    • Extract or purify directly via Reverse Phase HPLC.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction in water? I want to avoid protecting groups. A: Yes. This is the Hocek Method .

  • Catalyst: Use water-soluble phosphines like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt).

  • System: Pd(OAc)₂ + TPPTS (1:3 ratio) in H₂O/CH₃CN (2:1).

  • Benefit: Completely avoids the need for sugar or base protection.[3] The high polarity of water solvates the nucleoside, and TPPTS prevents Pd from binding to the nucleobase nitrogens.

Q: Why am I getting the "Glaser" product (Alkyne-Alkyne dimer) instead of my C5 product? A: This indicates Oxygen contamination .

  • The Copper(I) catalyst, in the presence of O₂, acts as an oxidant, coupling two alkynes together.

  • Fix: Re-degas your solvents. Alternatively, switch to a Copper-Free Sonogashira variant (requires higher temps, ~80°C, and stronger bases like pyrrolidine).

Q: My C5-Iodo starting material is degrading before the reaction starts. A: C5-Iodo bonds are photosensitive.

  • Fix: Wrap all reaction vessels in aluminum foil. Ensure the starting material is white/off-white. If it is yellow/brown, it has liberated iodine; wash with sodium thiosulfate and recrystallize before use.

Q: Is there a difference between modifying Uracil vs. Cytosine? A: Yes. Cytosine is more prone to poisoning.

  • The N3 of Cytosine is a better ligand than the N3 of Uracil (which is imide-like).

  • Recommendation: For Cytosine, always protect the exocyclic amine (N4-Acetyl or N4-Benzoyl) or use the aqueous TPPTS method which suppresses coordination.

References

  • Hocek, M. (2014). "Synthesis of C5-substituted pyrimidines." Topics in Current Chemistry.

  • Bergstrom, D. E., et al. (1982). "Palladium-mediated synthesis of C-5 pyrimidine nucleoside coupling." Journal of the American Chemical Society.[4]

  • Western, E. C., & Shaughnessy, K. H. (2003). "Water-Soluble Palladium Complexes for Cross-Coupling of Hydrophilic Nucleosides." Journal of Organic Chemistry.

  • Capek, P., et al. (2007). "Aqueous Sonogashira Cross-Coupling of Nucleosides." Organic & Biomolecular Chemistry.

  • Agrofoglio, L. A., et al. (2003). "Palladium-Assisted Routes to Nucleosides." Chemical Reviews.

Sources

Validation & Comparative

1H NMR characterization of 5-(3-aminopropyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Characterization of 5-(3-aminopropyl)piperidin-2-one

Executive Summary & Strategic Context

In drug discovery, this compound represents a critical bifunctional scaffold, often utilized as a masked amino acid mimic or a precursor for polyamide synthesis. Its characterization presents a specific challenge: the molecule contains two distinct nitrogen environments—a rigid lactam (amide) and a flexible primary amine.

This guide compares the performance of standard deuterated solvent systems for the structural validation of this molecule. Unlike generic protocols, this document focuses on Solvent-Dependent Resolution , demonstrating why DMSO-d6 is the superior analytical standard over CDCl3 for this specific lactam-amine motif, particularly for verifying regiochemistry and proton exchangeability.

Structural Analysis & Assignment Logic

Before selecting an experimental protocol, one must understand the connectivity-based splitting patterns. The 5-substitution pattern breaks the symmetry of the piperidinone ring, creating diastereotopic protons that are crucial for distinguishing this product from its 3- or 4-substituted regioisomers.

Assignment Logic Flow

AssignmentLogic Start Target: 5-(3-aminopropyl) piperidin-2-one LactamNH Lactam NH (H-1) Detects Exchange Start->LactamNH Solvent Dependent AlphaCO Alpha-C=O (H-3) ~2.2 ppm Start->AlphaCO AlphaN Alpha-N (H-6) ~3.2 ppm Start->AlphaN SideChain Propyl Chain (H-7, H-8, H-9) Start->SideChain LactamNH->AlphaN Vicinal Coupling (Visible in DMSO) AlphaN->SideChain COSY Coupling (Verification of 5-sub)

Figure 1: Assignment logic flow highlighting the critical connectivity checks required to confirm the 5-position substitution.

Comparative Performance: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons (Lactam NH and Amine NH2).

Performance Matrix: DMSO-d6 vs. CDCl3 vs. D2O
FeatureDMSO-d6 (Recommended) CDCl3 (Standard) D2O (Exchange)
Lactam NH (H-1) Sharp Signal (7.5–8.0 ppm). Visible coupling to H-6.Broad/Invisible. Rapid exchange and quadrupole broadening often obscure this.Disappears. Confirms identity via H-D exchange.
Primary Amine (NH2) Visible (Broad, ~1-3 ppm). Chemical shift varies with water content.Often merged with H2O peak or too broad to integrate accurately.Disappears.
Ring Protons (H-6) Distinct diastereotopic separation often visible.Good separation, but lack of NH coupling reduces structural info.Sharp signals, but no NH connectivity.
Suitability High. Best for full structural proof and purity assay.Medium. Acceptable for rough checks, poor for amide verification.Specialized. Only for exchange studies.
Supporting Experimental Data (Predicted Chemical Shifts)

Note: Values are approximate and dependent on concentration/temperature.

Proton AssignmentShift (δ) in DMSO-d6Shift (δ) in CDCl3Multiplicity (Typical)
NH (Lactam) 7.60 Not Obs / Broadbr s (CDCl3) / d (DMSO)
H-6 (Ring) 3.153.30m (diastereotopic)
H-3 (Ring) 2.152.40m
H-5 (Methine) 1.902.05m
H-9 (CH2-NH2) 2.552.70t
NH2 (Amine) ~1.8 (variable)~1.4 (variable)br s

Senior Scientist Insight:

"In CDCl3, the lactam NH often broadens into the baseline due to intermediate exchange rates. By switching to DMSO-d6, you stabilize the hydrogen bonding network, sharpening the NH signal. This allows you to observe the vicinal coupling between the NH and the H-6 protons, providing definitive proof that the ring is closed."

Detailed Experimental Protocol

To ensure reproducibility and "publication-quality" spectra, follow this self-validating protocol.

Reagents & Equipment
  • Compound: >5 mg of this compound.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (for internal referencing). Crucial: Use ampules to ensure dryness.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-6 diastereomers).

Step-by-Step Workflow
  • Sample Preparation (Dryness is Critical):

    • The primary amine is hygroscopic. Dry the solid compound under high vacuum (<1 mbar) for 2 hours before dissolution.

    • Dissolve 5-10 mg in 0.6 mL DMSO-d6.

    • Validation Check: If the HDO peak in DMSO is >3.3 ppm or very broad, the sample is wet, and amine integration will be inaccurate.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (d1): Set to 5 seconds (minimum).

    • Causality: The carbonyl-adjacent protons (H-3) and the rigid lactam environment can have longer T1 relaxation times. A short d1 will lead to under-integration of the ring protons relative to the alkyl chain.

    • Scans (ns): 16 or 32.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Workflow Diagram

NMRWorkflow Prep Vacuum Dry Sample (Remove H2O) Dissolve Dissolve in DMSO-d6 (Ampule Grade) Prep->Dissolve Check Check HDO Peak Is it sharp? Dissolve->Check Check->Prep No (Re-dry) Acquire Acquire Spectrum d1 = 5s, ns = 32 Check->Acquire Yes Process Process & Integrate Ref: DMSO @ 2.50 Acquire->Process

Figure 2: Operational workflow ensuring sample dryness and correct relaxation parameters for quantitative integration.

Troubleshooting & Impurity Profiling

When characterizing this molecule, two common impurities can mimic the product.

  • Ring-Opened Hydrolysis Product (5-amino-4-(3-aminopropyl)pentanoic acid):

    • Differentiation: Look for the disappearance of the Lactam NH (7.6 ppm) and the appearance of a broad Carboxylic Acid proton (>11 ppm) or significant shifts in the H-3 protons adjacent to the carbonyl.

  • Regioisomers (3- or 4-substituted):

    • Differentiation: Focus on H-6 (adjacent to ring Nitrogen).

      • 5-substituted (Target): H-6 appears as a complex multiplet (ABX system) integrating to 2 protons.

      • 6-substituted: H-6 would be a methine (1 proton).

      • 3-substituted: H-6 is a triplet of triplets but chemically equivalent (less diastereotopic character).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general amine/amide shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Larkin, A. (2014). 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(11), 648-656. Link

  • BenchChem. (2025).[3] Differentiating Piperidine Isomers: Analytical Workflow. Link (General methodology for piperidine regioisomer differentiation).

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Substituted vs. 5-Substituted Piperidinones by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the piperidinone scaffold is a privileged structure, forming the core of numerous biologically active molecules. The precise substitution pattern on the piperidinone ring is critical, as even minor positional changes can profoundly impact a compound's pharmacological activity, metabolic stability, and toxicity profile. Consequently, the unambiguous structural elucidation of substituted piperidinones is a cornerstone of rigorous chemical research. This guide provides an in-depth, technical comparison of 1-substituted and 5-substituted piperidinones, focusing on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between these crucial regioisomers.

The Challenge: Differentiating Positional Isomers

The synthesis of substituted piperidinones can often yield a mixture of regioisomers, or lead to a single, structurally ambiguous product. Distinguishing between a substituent on the nitrogen atom (1-position) versus on the carbon framework (5-position) is a common challenge that requires a robust analytical approach. While other techniques can provide supporting evidence, NMR spectroscopy, particularly through-bond correlation experiments, offers the most definitive and direct method for unequivocal assignment.

The NMR Toolkit: Beyond Simple Spectra

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial clues, a comprehensive analysis leveraging two-dimensional (2D) techniques is essential for confident structural assignment. This guide will focus on the application of the following key NMR experiments:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons over two or three bonds (²J and ³J-coupling), which is the cornerstone for differentiating these isomers.[1]

The Key Distinction: Mapping Connectivity with HMBC

The power of HMBC lies in its ability to reveal connectivity across quaternary carbons and heteroatoms, which is precisely the information needed to distinguish between 1- and 5-substituted piperidinones.[2][3] The presence or absence of specific long-range correlations provides a definitive fingerprint for each isomer.

1-Substituted Piperidinone: A Clear N-C Correlation

In a 1-substituted piperidinone, such as 1-benzyl-4-piperidone, the protons of the substituent attached to the nitrogen will show a crucial HMBC correlation to the α-carbons of the piperidinone ring (C2 and C6). For instance, the benzylic protons of the benzyl group will exhibit a ³J-correlation to C2 and C6. This through-bond correlation unequivocally establishes the point of attachment at the nitrogen atom.

5-Substituted Piperidinone: A Telling C-C Correlation

Conversely, in a 5-substituted piperidinone, such as a hypothetical 5-phenyl-4-piperidone, the protons of the substituent at the C5 position will show HMBC correlations to other carbons within the piperidinone ring. For example, the aromatic protons of the phenyl group would be expected to show a ³J-correlation to C4 (the carbonyl carbon) and C6. Crucially, there will be no direct HMBC correlation from the substituent's protons to the nitrogen atom or the C2 carbon, which is a key differentiating feature from the 1-substituted isomer.

Comparative NMR Data Analysis

To illustrate these principles, let's compare the expected NMR data for two representative isomers: 1-benzyl-4-piperidone and a putative 5-phenyl-4-piperidone.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton1-Benzyl-4-piperidone (in CDCl₃)5-Phenyl-4-piperidone (Predicted)Rationale for Differences
H2, H6~2.77 (t)H2: ~3.2-3.4, H6: ~3.0-3.2In the 1-substituted isomer, the protons α to the nitrogen are shifted downfield by the electron-withdrawing effect of the benzyl group. In the 5-substituted isomer, the electronic environment of H2 and H6 is less affected by the C5 substituent.
H3, H5~2.48 (t)H3: ~2.5-2.7, H5: ~3.5-3.7In the 5-substituted isomer, the proton at C5 is now a methine proton and will be significantly shifted downfield due to the adjacent phenyl group. The H3 protons will be less affected.
Benzyl CH₂~3.65 (s)N/AThis signal is characteristic of the 1-substituted isomer.
Phenyl H~7.28-7.39 (m)~7.2-7.4 (m)The chemical shifts of the phenyl protons will be broadly similar in both isomers.

Note: Data for 1-benzyl-4-piperidone is sourced from publicly available spectral data.[4][5] Data for 5-phenyl-4-piperidone is predicted based on general principles and data from related structures.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1-Benzyl-4-piperidone (in CDCl₃)5-Phenyl-4-piperidone (Predicted)Rationale for Differences
C2, C6~53.5C2: ~45-50, C6: ~50-55The C2 and C6 carbons in the 1-substituted isomer are deshielded by the adjacent nitrogen and the benzyl group. In the 5-substituted isomer, C6 will be deshielded by the adjacent phenyl group, while C2 will be in a more typical piperidine environment.
C3, C5~41.0C3: ~40-45, C5: ~45-50In the 5-substituted isomer, C5 is now a methine carbon and will be shifted downfield. C3 will be less affected.
C4 (C=O)~208.5~208-210The carbonyl chemical shift is expected to be similar in both isomers.
Benzyl CH₂~63.0N/AThis signal is characteristic of the 1-substituted isomer.
Phenyl C~127-138~127-140The chemical shifts of the phenyl carbons will be broadly similar.

Note: Data for 1-benzyl-4-piperidone is compiled from various sources.[4] Predicted data for 5-phenyl-4-piperidone is based on established substituent effects.

Visualizing the Decisive HMBC Correlations

The following diagrams, generated using Graphviz, illustrate the key HMBC correlations that serve as the definitive diagnostic tool for distinguishing between the two isomers.

Caption: Key ³J HMBC correlation in 1-benzyl-4-piperidone.

Caption: Key ³J HMBC correlations in 5-phenyl-4-piperidone.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust workflow for acquiring the necessary NMR data to confidently distinguish between 1- and 5-substituted piperidinones.

NMR_Workflow Sample_Prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) 1H_NMR ¹H NMR Acquisition (Standard parameters) Sample_Prep->1H_NMR 13C_NMR ¹³C{¹H} NMR Acquisition (Proton decoupled) 1H_NMR->13C_NMR COSY gCOSY Acquisition (Gradient-selected COSY) 13C_NMR->COSY HSQC gHSQC Acquisition (Edited for CH/CH₂/CH₃ differentiation) COSY->HSQC HMBC gHMBC Acquisition (Optimized for J = 8 Hz) HSQC->HMBC Data_Analysis Data Analysis and Interpretation HMBC->Data_Analysis

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidinone sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. This will provide an initial overview of the proton environments and their multiplicities.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. This will reveal the number of unique carbon environments.

  • gCOSY Acquisition: Run a gradient-selected COSY experiment to establish ¹H-¹H spin systems. This will help in assigning protons within the piperidinone ring.

  • gHSQC Acquisition: Acquire an edited gHSQC spectrum. This experiment is crucial for correlating each proton to its directly attached carbon and for differentiating between CH, CH₂, and CH₃ groups.

  • gHMBC Acquisition: This is the key experiment. Acquire a gHMBC spectrum optimized for a long-range coupling constant of approximately 8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[1]

  • Data Analysis and Interpretation:

    • Assign the Spin Systems: Use the COSY and HSQC data to assign the protons and carbons of the piperidinone ring as much as possible.

    • Identify the Key HMBC Correlations: Carefully analyze the HMBC spectrum to identify the long-range correlations from the substituent protons to the carbons of the piperidinone ring.

Conclusion: The Power of Certainty in Drug Development

In the rigorous and demanding field of drug development, absolute certainty in chemical structure is non-negotiable. The NMR-based workflow detailed in this guide provides a self-validating system for the unambiguous differentiation of 1-substituted and 5-substituted piperidinones. By leveraging the power of 2D NMR, particularly the HMBC experiment, researchers can confidently establish molecular connectivity, ensuring the integrity of their synthetic products and the reliability of subsequent biological evaluations. This analytical rigor is fundamental to accelerating the discovery and development of novel therapeutics.

References

  • PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.).
  • SUPPORTING INFORMATION FOR "Ni-Catalyzed Borylation of Aryl and Vinyl Triflates and Halides with B₂Pin₂". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Wang, Z. J. (n.d.). Example Experimental Sections. Wang Lab, UC Berkeley. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC. Retrieved from [Link]

  • Rajanarendar, E., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11), 1335-1340. Retrieved from [Link]

  • S. J. K. et al. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

  • Hassan, M. M. A., & Casy, A. F. (1970). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Tetrahedron, 26(19), 4517-4525.
  • ResearchGate. (n.d.). A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 4. Retrieved from [Link]

  • De, S. K. (2001). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 3(12), 1801–1803.
  • Dr. M. S. T. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. Retrieved from [Link]

  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). HMBC spectrum (detail) of compound 12. Crucial correlations are.... Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Krüger, J., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(20), 6197.

Sources

A Comparative Guide to the Reactivity of 3-Aminopropyl vs. 4-Aminopropyl Piperidinones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] Its synthetic versatility allows for the creation of diverse molecular architectures targeting various diseases.[3][4][5] Within this class, aminopropyl-substituted piperidinones are particularly valuable building blocks, offering a primary amine handle for further functionalization in drug development.

This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3-aminopropyl piperidinone and 4-aminopropyl piperidinone. While structurally similar, the one-carbon difference in the linker profoundly impacts the electronic, steric, and conformational properties of the primary amine. Understanding these nuances is critical for researchers and drug development professionals to predict reaction outcomes, design efficient synthetic routes, and rationally design novel therapeutics. We will explore the theoretical principles governing their reactivity and provide robust experimental protocols for empirical validation.

Part 1: Theoretical Framework for Reactivity: A Tale of Two Isomers

The reactivity of the primary amine in these molecules is not identical. It is governed by a delicate interplay of electronic effects, which influence basicity and nucleophilicity, and steric/conformational effects, which dictate the accessibility of the amine's lone pair of electrons.

Electronic Effects and Basicity

The fundamental reactivity of an amine as a nucleophile is closely tied to its basicity—the availability of its lone pair of electrons to accept a proton. A key influencer in these piperidinone structures is the inductive effect of the carbonyl group (C=O).

The carbonyl group is strongly electron-withdrawing (-I effect), pulling electron density away from the rest of the molecule.[6] This effect decreases the electron density on the primary amine's nitrogen atom, making the lone pair less available and thus reducing the amine's basicity compared to a simple alkylamine.[7] Crucially, the inductive effect weakens with distance.

  • 3-Aminopropyl Piperidinone: The primary amine is separated from the electron-withdrawing carbonyl group by four sigma bonds (O=C-C-C-C-N).

  • 4-Aminopropyl Piperidinone: The primary amine is five sigma bonds away from the carbonyl group.

Consequently, the primary amine of 4-aminopropyl piperidinone is predicted to be more basic and a stronger nucleophile because it experiences a weaker electron-withdrawing effect from the distant carbonyl group.

Steric and Conformational Effects

The three-dimensional arrangement of atoms plays a significant role in chemical reactivity.[8] The piperidinone ring predominantly adopts a stable chair conformation to minimize steric and torsional strain.[9][10] The flexibility of the aminopropyl side chain, however, introduces distinct conformational possibilities for each isomer that impact the accessibility of the primary amine.

  • 3-Aminopropyl Piperidinone: The shorter propyl chain allows the molecule to fold back on itself. This can lead to two significant consequences:

    • Steric Shielding: The primary amine can be sterically hindered by the bulk of the piperidinone ring itself, impeding the approach of electrophiles.

    • Intramolecular Hydrogen Bonding: A transient intramolecular hydrogen bond can form between the primary amine (donor) and the carbonyl oxygen (acceptor), creating a pseudo-six-membered ring. This interaction, while temporary, can sequester the amine's lone pair, reducing its availability for intermolecular reactions.

  • 4-Aminopropyl Piperidinone: The longer butyl chain makes it conformationally more difficult to fold back effectively. An analogous intramolecular hydrogen bond would require the formation of a less stable seven-membered ring, making this interaction significantly less favorable.[11] Therefore, the primary amine in the 4-substituted isomer is more conformationally exposed and accessible for reactions.

G cluster_0 Conformational Effects on Amine Accessibility 3_aminopropyl 3-Aminopropyl Piperidinone (Potential for Intramolecular H-Bonding) Interaction Pseudo 6-membered ring (More Stable) 3_aminopropyl->Interaction can form 4_aminopropyl 4-Aminopropyl Piperidinone (Exposed Amine Group) No_Interaction Pseudo 7-membered ring (Less Stable) 4_aminopropyl->No_Interaction less likely to form Reactivity_3 Reduced Intermolecular Reactivity Interaction->Reactivity_3 leads to Reactivity_4 Higher Intermolecular Reactivity No_Interaction->Reactivity_4 results in G Reagent Electrophile (E+) (e.g., Benzoyl Chloride) < 1 equivalent Reaction Competitive Reaction Reagent->Reaction Product_3 3-Acylated Product Reaction->Product_3 k_slow Product_4 4-Acylated Product Reaction->Product_4 k_fast Analysis Analysis (LC-MS, NMR) Product_3->Analysis Product_4->Analysis Result Product Ratio (4-Product > 3-Product) Analysis->Result

Caption: Workflow for a competitive reactivity experiment.

Intramolecular Cyclization Potential

The structural differences between the isomers become particularly apparent in reactions that favor intramolecular pathways. When subjected to dehydrating conditions, the primary amine can potentially undergo a condensation reaction with the ketone carbonyl.

  • 3-Aminopropyl Piperidinone: This isomer can cyclize to form a [4.3.1] bicyclic enamine/imine system. This process involves the formation of a thermodynamically stable six-membered ring fused to the original piperidinone ring.

  • 4-Aminopropyl Piperidinone: Cyclization of this isomer would require the formation of a larger and more strained seven-membered ring, resulting in a [5.3.1] bicyclic system. This reaction is significantly less favorable and would likely require more forcing conditions, if it proceeds at all. [12][13] This differential reactivity offers a powerful synthetic tool: the 3-aminopropyl isomer is a precursor to fused bicyclic systems, while the 4-aminopropyl isomer is better suited for reactions where the primary amine must remain available for intermolecular functionalization.

G cluster_3 3-Aminopropyl Piperidinone cluster_4 4-Aminopropyl Piperidinone start_3 Isomer 3 product_3 Fused Bicyclic Product [4.3.1] System start_3->product_3 Intramolecular Condensation (Favorable, 6-membered ring formation) start_4 Isomer 4 product_4 Cyclization Unlikely or requires harsh conditions start_4->product_4 Intramolecular Condensation (Unfavorable, 7-membered ring formation)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。